Jak3-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23N5O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1 |
InChI Key |
PPLPVIMTEDXJNJ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Canonical SMILES |
CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Jak3-IN-9: A Selective Covalent Inhibitor of Janus Kinase 3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade involved in a myriad of cellular processes including immunity, proliferation, differentiation, and apoptosis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, as selective inhibition of JAK3 is predicted to have a more favorable safety profile compared to pan-JAK inhibitors.
Jak3-IN-9 is a potent and selective covalent inhibitor of JAK3. Its discovery represents a significant advancement in the development of targeted therapies for JAK3-mediated pathologies. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound.
Discovery of this compound
The discovery of this compound stemmed from a structure-based drug design approach aimed at exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not found in other JAK family members. This cysteine residue provides an anchor point for the development of covalent inhibitors, which can offer increased potency and duration of action.
The design strategy began with a known pyrimidine-based inhibitor scaffold. Through iterative medicinal chemistry efforts, a series of 2,4-substituted pyrimidine derivatives were synthesized and screened for their ability to inhibit JAK3. This led to the identification of this compound (also referred to as compound 9 in initial publications), which demonstrated high potency and selectivity for JAK3. The covalent binding of this compound to Cys909 was confirmed by co-crystallization studies, which revealed the precise molecular interactions within the kinase domain.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process. The following is a detailed description of the synthetic route.
Scheme 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of N-(4-amino-3-acetylphenyl)acrylamide (Intermediate 3)
-
Acrylation of 1-(3-aminophenyl)ethan-1-one: To a solution of 1-(3-aminophenyl)ethan-1-one in dichloromethane (DCM) and triethylamine (Et3N) at 0 °C, acryloyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion to yield N-(3-acetylphenyl)acrylamide (Intermediate 1).
-
Nitration: Intermediate 1 is then subjected to nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the position ortho to the acetyl group, yielding N-(3-acetyl-4-nitrophenyl)acrylamide (Intermediate 2).
-
Reduction of the Nitro Group: The nitro group of Intermediate 2 is reduced to an amino group using iron powder and ammonium chloride (NH4Cl) in a mixture of ethanol and water under reflux conditions to afford N-(4-amino-3-acetylphenyl)acrylamide (Intermediate 3).
Step 2: Synthesis of this compound
-
Nucleophilic Aromatic Substitution: Intermediate 3 is reacted with 2,4-dichloro-5-pyrimidinecarboxaldehyde in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at 100 °C. This results in the selective displacement of the chlorine atom at the 4-position of the pyrimidine ring to give N-(4-((2-chloro-5-formylpyrimidin-4-yl)amino)-3-acetylphenyl)acrylamide (Intermediate 4).
-
Final Step - Morpholine Addition: Intermediate 4 is then treated with morpholine in dimethylformamide (DMF) at 80 °C. The morpholine displaces the remaining chlorine atom at the 2-position of the pyrimidine ring to yield the final product, this compound. The product is then purified by column chromatography.
Biological Activity and Characterization
The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo assays.
Quantitative Data
| Parameter | Value | Assay Conditions |
| JAK3 IC50 | 4.8 nM | Z'-lyte™ Kinase Assay |
| JAK1 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |
| JAK2 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |
| TYK2 IC50 | > 1000 nM | Z'-lyte™ Kinase Assay |
| Ba/F3-TEL-JAK3 IC50 | 69 nM | Cellular Proliferation Assay |
| Ba/F3-TEL-JAK1 IC50 | > 3000 nM | Cellular Proliferation Assay |
| Ba/F3-TEL-JAK2 IC50 | > 3000 nM | Cellular Proliferation Assay |
| Oral Bioavailability (Mouse) | 35% | Pharmacokinetic Study |
| Plasma Half-life (Mouse) | 2.5 hours | Pharmacokinetic Study |
Experimental Protocols
1. JAK3 Enzymatic Assay (Z'-lyte™ Kinase Assay)
This assay is used to determine the in vitro potency of this compound against the isolated JAK3 enzyme.
-
Principle: The Z'-lyte™ assay is a fluorescence resonance energy transfer (FRET)-based assay. A peptide substrate is labeled with two different fluorophores. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the two fluorophores and disrupting FRET. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation.
-
Procedure:
-
Recombinant human JAK3 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A development reagent containing the protease is added to stop the kinase reaction and initiate the cleavage reaction.
-
After incubation, the fluorescence is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
-
2. Ba/F3 Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit JAK3-dependent cell growth.
-
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be genetically engineered to express a constitutively active form of a kinase, such as a TEL-JAK3 fusion protein, which renders them independent of IL-3. The proliferation of these engineered cells is then dependent on the activity of the expressed kinase.
-
Procedure:
-
Ba/F3 cells stably expressing the TEL-JAK3 fusion protein are seeded in 96-well plates in the absence of IL-3.
-
This compound is added at various concentrations.
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
-
3. In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
-
Procedure:
-
A cohort of mice is administered this compound either orally (p.o.) or intravenously (i.v.) at a specific dose.
-
Blood samples are collected at various time points after administration.
-
The concentration of this compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time profile. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK3 signaling pathway and the general experimental workflow for the characterization of this compound.
Caption: The JAK3/STAT signaling pathway and the inhibitory action of this compound.
Jak3-IN-9: A Technical Guide on its Role and Mechanism in T-Cell and NK-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Jak3-IN-9, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). It details the inhibitor's mechanism of action, its impact on critical signaling pathways in T-cells and Natural Killer (NK) cells, and the experimental methodologies used for its characterization.
Introduction to JAK3 in Immune Cell Signaling
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine-mediated signaling.[1] While JAK1 and JAK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic and lymphoid cells.[2][3] This restricted expression pattern makes JAK3 a highly attractive therapeutic target for immune-mediated diseases and T-cell malignancies.[2][4]
In T-cells and NK-cells, JAK3 plays an essential role in signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit.[4][5] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6][7] Upon cytokine binding, JAK3, which associates with the γc subunit, and JAK1, which pairs with the cytokine-specific receptor chain, are brought into proximity, leading to their activation through trans-phosphorylation.[4][6] Activated JAKs then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, but also STAT1 and STAT3.[6][7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes crucial for lymphocyte development, proliferation, differentiation, and function.[4][8] The critical role of this pathway is underscored by the fact that loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), characterized by a lack of T-cells and NK-cells.[4][8]
This compound: A Selective Covalent Inhibitor
This compound (also referred to as Compound 9 in associated literature) is a 2,4-substituted pyrimidine-based inhibitor designed to selectively target JAK3.[5] Its high selectivity is achieved by exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is absent in other JAK family members.[5][9] this compound forms a covalent bond with this cysteine, leading to potent and specific inhibition.[5] A co-crystal structure of JAK3 in complex with the inhibitor confirms this covalent interaction.[5] This covalent mechanism differentiates it from many ATP-competitive inhibitors and contributes to its high selectivity over other kinases.[2][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below summarizes its inhibitory activity against JAK family members and other kinases, as well as its effect on JAK3-dependent cell proliferation.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK3) |
|---|---|---|
| JAK3 | 4.8 | - |
| JAK1 | 896 | > 186x |
| JAK2 | 1050 | > 218x |
| TYK2 | > 10000 | > 2083x |
| FLT3 | 13 | ~2.7x |
| TXK | 36 | ~7.5x |
| TTK | 49 | ~10.2x |
| EGFR (WT) | 409 | > 85x |
| BTK | 794 | > 165x |
| ITK | 1070 | > 222x |
Data sourced from enzymatic assays.[5]
Table 2: Cellular Activity of this compound in Ba/F3 Cells
| Cell Line | Driving Kinase | IC50 (nM) |
|---|---|---|
| TEL-JAK3 Ba/F3 | JAK3 | 69 |
| TEL-JAK1 Ba/F3 | JAK1 | > 3000 |
| TEL-JAK2 Ba/F3 | JAK2 | > 3000 |
| TYK2E957D Ba/F3 | TYK2 | > 3000 |
Ba/F3 is a murine pro-B cell line whose growth is made dependent on the activity of a specific constitutively activated kinase.[5]
Impact on T-Cell and NK-Cell Signaling Pathways
By potently and selectively inhibiting JAK3, this compound effectively blocks the signaling cascade downstream of γc-family cytokines in T-cells and NK-cells.
-
Inhibition of STAT Phosphorylation: The primary mechanism by which this compound disrupts signaling is by preventing the phosphorylation and subsequent activation of STAT proteins. In T-cells stimulated with IL-2, which signals through the JAK1/JAK3 pair, this compound would be expected to inhibit STAT5 phosphorylation.[7] Similarly, in NK-cells, where IL-2, IL-15, and IL-21 are crucial for development, activation, and proliferation, this compound blocks these functions by inhibiting the JAK3/STAT pathway.[10][11]
-
Functional Consequences: The blockade of JAK3-STAT signaling leads to the suppression of lymphocyte proliferation and function.[12] For T-cells, this means an inhibition of IL-2-driven proliferation and cytokine secretion.[2][12] For NK-cells, which depend on γc cytokines for their development and cytotoxic activity, JAK3 inhibition can lead to a reduction in NK-cell numbers and impaired function.[6][8] This is supported by in vivo studies where the administration of a JAK3 inhibitor led to a marked depletion of NK cell subsets.[13]
Below is a diagram illustrating the canonical JAK/STAT pathway in T-cells and NK-cells and the point of intervention by this compound.
Caption: JAK/STAT signaling pathway in T/NK cells and inhibition by this compound.
Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and cellular assays.
A. In Vitro Kinase Assay (Biochemical Potency)
-
Objective: To determine the direct inhibitory activity (IC50) of this compound against purified kinase enzymes.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK3 enzyme and a generic tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.[1]
-
Inhibitor Titration: this compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. Reactions are typically run at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP remaining after the reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. The light output is inversely correlated with kinase activity.
-
Data Analysis: Luminescence data is plotted against inhibitor concentration, and a non-linear regression analysis is used to calculate the IC50 value. Selectivity is determined by performing the same assay with other purified kinases (JAK1, JAK2, TYK2, etc.).[5]
-
B. Cellular Proliferation Assay (Cellular Potency)
-
Objective: To assess the ability of this compound to inhibit the proliferation of cells that are dependent on JAK3 activity for survival and growth.
-
Methodology:
-
Cell Line: The murine pro-B cell line Ba/F3 is commonly used.[5][14] These cells are dependent on IL-3 for growth but can be genetically engineered to express a constitutively active fusion protein, such as TEL-JAK3, which makes their proliferation dependent on JAK3 kinase activity and independent of IL-3.[5]
-
Cell Seeding: TEL-JAK3 transformed Ba/F3 cells are seeded into 96-well plates in the absence of IL-3.
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound and incubated for a period of 48-72 hours.
-
Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., WST-8 or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Viability data is normalized to a vehicle control (DMSO) and plotted against inhibitor concentration to determine the cellular IC50 value.[5] To confirm selectivity, the assay is repeated using Ba/F3 cells dependent on other kinases (e.g., TEL-JAK1, TEL-JAK2).[5]
-
C. Western Blot for STAT Phosphorylation
-
Objective: To directly measure the effect of this compound on the phosphorylation of downstream signaling molecules (STATs) in a cellular context.
-
Methodology:
-
Cell Culture and Stimulation: An IL-2-dependent T-cell line (e.g., Kit225) or primary NK cells are cultured.[2][10] The cells are often starved of cytokines for a period before the experiment.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a relevant γc cytokine (e.g., IL-2 or IL-15) for a short period (e.g., 15-30 minutes) to induce JAK/STAT signaling.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. The band intensities for p-STAT5 are quantified and normalized to total STAT5 to determine the dose-dependent inhibition of STAT phosphorylation.[10]
-
The workflow for evaluating a selective JAK3 inhibitor is depicted below.
Caption: Experimental workflow for the characterization of a JAK3 inhibitor.
Conclusion
This compound is a highly valuable chemical probe for interrogating the specific functions of JAK3 in immune cell biology. Its covalent mechanism of action provides exceptional selectivity over other JAK family members, allowing for the precise dissection of JAK3-dependent signaling pathways in T-cells and NK-cells. The data clearly demonstrates its ability to potently inhibit JAK3 at both the biochemical and cellular levels, leading to the blockade of STAT phosphorylation and the suppression of lymphocyte proliferation. This makes this compound an essential tool for researchers in immunology and drug development who are focused on the therapeutic potential of targeting the JAK/STAT pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation [frontiersin.org]
- 7. Targeting Janus tyrosine kinase 3 (JAK3) with an inhibitor induces secretion of TGF-β by CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | STATs in NK-Cells: The Good, the Bad, and the Ugly [frontiersin.org]
- 9. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 14. In vitro and in vivo modelling of mutant JAK3/STAT5 signaling in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of a JAK3 Inhibitor: A Technical Overview
Disclaimer: Information regarding a specific inhibitor designated "Jak3-IN-9" is not publicly available. This guide, therefore, presents a comprehensive overview of the selectivity profile for a representative potent and selective Janus Kinase 3 (JAK3) inhibitor, using publicly available data and methodologies to illustrate the required technical depth for researchers, scientists, and drug development professionals.
Introduction to JAK3 Inhibition
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[1]
JAK3 uniquely associates with the common gamma chain (γc) of cytokine receptors for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[3] This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with fewer side effects compared to broader-spectrum JAK inhibitors.[3]
This document provides an in-depth technical guide on the selectivity profile of a representative JAK3 inhibitor against the other members of the JAK family: JAK1, JAK2, and TYK2.
Selectivity Profile: Quantitative Analysis
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the compound required to inhibit 50% of the target enzyme's activity. A highly selective JAK3 inhibitor will demonstrate a significantly lower IC50 value for JAK3 compared to the other JAK family members.
For the purpose of this guide, we will use data from a known selective inhibitor to illustrate a typical selectivity profile.
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK3) |
| JAK3 | 22.86 | 1x |
| JAK1 | >10,000 | >437x |
| JAK2 | >10,000 | >437x |
| TYK2 | >10,000 | >437x |
| Table 1: Representative selectivity profile of a potent JAK3 inhibitor against JAK family kinases. Data is illustrative and based on compounds described in the literature.[4] |
Experimental Protocols
The determination of kinase inhibition and selectivity is paramount in drug discovery. Below is a detailed methodology for a common in vitro kinase assay used to generate IC50 values.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to measure the enzymatic activity of a purified kinase and the inhibitory effect of a compound. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5]
Objective: To determine the IC50 value of an inhibitor against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a synthetic polypeptide like Poly(Glu, Tyr) 4:1).[5]
-
Adenosine triphosphate (ATP).
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and substrate to their optimal concentrations in Kinase Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor. A common starting concentration is 10 µM.
-
Kinase Reaction:
-
Add the diluted inhibitor solution to the wells of the assay plate.
-
Add the kinase enzyme to each well (except for negative controls).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition: Record the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data relative to the positive control (enzyme activity without inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in kinase inhibitor evaluation.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[1]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. scilit.com [scilit.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
An In-depth Technical Guide to the Covalent Binding of a Selective Inhibitor to the Cys909 Residue of Janus Kinase 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, characterization, and experimental protocols associated with the covalent inhibition of Janus Kinase 3 (JAK3) by targeting its unique Cys909 residue. As the initial query for "Jak3-IN-9" did not yield a specific publicly documented molecule, this guide will utilize a well-characterized and published covalent JAK3 inhibitor, referred to as Compound 9 in the study by Tan, L. et al. (2015), as a representative example. This molecule exemplifies the principles of designing selective, covalent inhibitors for JAK3.
Executive Summary
Janus Kinase 3 (JAK3) is a critical mediator of cytokine signaling in the immune system, making it a prime therapeutic target for autoimmune diseases and certain hematological malignancies. A key strategy for achieving selectivity for JAK3 over other highly homologous JAK family members (JAK1, JAK2, and TYK2) is the targeting of a unique cysteine residue (Cys909) in its ATP-binding site. Other JAK family members possess a serine at the analogous position. This guide details the covalent binding mechanism of a representative pyrimidine-based inhibitor, Compound 9, to Cys909. It includes a summary of its inhibitory potency, the signaling pathways it modulates, and detailed protocols for the key experiments used to characterize this interaction.
The JAK3 Signaling Pathway and the Rationale for Covalent Inhibition
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and hematopoiesis.[1] JAK3 is distinguished by its restricted expression to hematopoietic cells and its essential role in signaling through cytokine receptors that contain the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2]
Upon cytokine binding, receptor dimerization brings JAK3 and its partner kinase (typically JAK1) into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene transcription. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.
The high degree of conservation in the ATP-binding pockets of JAK family members presents a significant challenge for the development of selective inhibitors.[2] However, the presence of a cysteine at position 909 in JAK3 provides a unique opportunity for the design of covalent inhibitors that form a permanent bond with the kinase, thereby achieving high selectivity and potency.[2]
Caption: The JAK3/STAT signaling pathway and the point of inhibition by a covalent inhibitor.
Covalent Binding Mechanism to Cys909
The selective inhibition of JAK3 by compounds like Compound 9 is achieved through a targeted covalent reaction. These inhibitors typically possess an electrophilic "warhead," such as an acrylamide group, which is designed to react with the nucleophilic thiol group of the Cys909 residue in the ATP-binding pocket of JAK3.
Caption: Mechanism of covalent bond formation between the inhibitor and JAK3.
This Michael addition reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition of its kinase activity. Because other JAK family members have a serine at this position, which is a much weaker nucleophile, the inhibitor does not form a covalent bond with them, thus conferring a high degree of selectivity for JAK3.
Quantitative Data
The efficacy and selectivity of covalent JAK3 inhibitors are quantified through various biochemical and cellular assays. The following tables summarize the data for the representative Compound 9 and other relevant covalent inhibitors.
Table 1: Inhibitory Potency of Compound 9
| Assay Type | Target | IC50 (nM) | Reference |
| Cellular Proliferation | JAK3-dependent Ba/F3 cells | 69 | Tan, L. et al. (2015) |
| Biochemical | JAK1 | 896 | Tan, L. et al. (2015) |
| Biochemical | JAK2 | 1050 | Tan, L. et al. (2015) |
| Biochemical | TYK2 | >10000 | Tan, L. et al. (2015) |
| Biochemical | FLT3 | 13 | Tan, L. et al. (2015) |
| Biochemical | BTK | 794 | Tan, L. et al. (2015) |
| Biochemical | ITK | 1070 | Tan, L. et al. (2015) |
Table 2: Comparison of Covalent JAK3 Inhibitors
| Compound | JAK3 IC50 (nM) | Selectivity Profile | Reference |
| Compound 9 | 69 (cellular) | Highly selective over JAK1, JAK2, TYK2 | Tan, L. et al. (2015) |
| Ritlecitinib | 33.1 (biochemical) | Irreversible inhibitor of JAK3 and TEC family kinases | Various Sources |
| Compound III-4 | 57 (biochemical) | Highly selective over other JAKs and Cys909 kinome members | Guan, Y. et al. (2017) |
Experimental Protocols
The characterization of covalent JAK3 inhibitors involves a series of key experiments to determine their potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for characterizing covalent JAK3 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against JAK3 and other kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK3 kinase domain
-
Fluorescently labeled peptide substrate
-
ATP
-
Test inhibitor (e.g., Compound 9) at various concentrations
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)
-
Microplates (e.g., 384-well)
-
Plate reader capable of fluorescence detection (e.g., for Z'-lyte or LanthaScreen assays)
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
Add the inhibitor dilutions and controls (DMSO vehicle) to the microplate wells.
-
Add the recombinant JAK3 enzyme to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ba/F3 Cell Proliferation Assay
Objective: To assess the cellular potency and selectivity of the inhibitor in a JAK3-dependent cellular context.
Methodology:
-
Cell Lines:
-
Ba/F3 cells engineered to be dependent on JAK3 signaling for proliferation (e.g., by expressing a constitutively active TEL-JAK3 fusion protein).
-
Parental Ba/F3 cells (dependent on IL-3 for proliferation) as a control for general cytotoxicity.
-
Ba/F3 cells dependent on other JAKs (e.g., JAK1 or JAK2) for selectivity assessment.
-
-
Procedure:
-
Culture the Ba/F3 cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS). For parental cells, supplement with IL-3.
-
Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Add serial dilutions of the inhibitor to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo, which measures ATP levels).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value by non-linear regression analysis.
-
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To directly confirm the covalent binding of the inhibitor to the Cys909 residue of JAK3.
Methodology:
-
Sample Preparation:
-
Incubate recombinant JAK3 protein with a molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction.
-
Denature the protein and reduce and alkylate the cysteine residues (except for the one protected by the covalent inhibitor).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the amino acid sequence of JAK3, including a modification on Cys909 corresponding to the mass of the inhibitor.
-
The identification of the peptide containing Cys909 with the expected mass shift confirms the covalent binding event.
-
Western Blot Analysis of JAK/STAT Signaling
Objective: To demonstrate that the inhibitor blocks the JAK3 signaling cascade in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Culture a JAK3-dependent cell line (e.g., human T-cells) and starve them of serum overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to activate the JAK3 pathway.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK3 (p-JAK3) and phosphorylated STAT5 (p-STAT5).
-
Also, probe separate blots with antibodies for total JAK3 and total STAT5 to serve as loading controls.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blots. A dose-dependent decrease in the levels of p-JAK3 and p-STAT5 with inhibitor treatment indicates effective target engagement and pathway inhibition.
-
Conclusion
The targeting of the unique Cys909 residue in JAK3 represents a highly successful strategy for the development of selective and potent kinase inhibitors. As exemplified by Compound 9, these covalent inhibitors can effectively block JAK3-mediated signaling in both biochemical and cellular contexts. The experimental protocols detailed in this guide provide a robust framework for the characterization of such compounds, from initial potency determination to the confirmation of their covalent binding mechanism and their effects on intracellular signaling pathways. This in-depth understanding is crucial for the continued development of next-generation immunomodulatory therapies.
References
An In-depth Technical Guide to the Regulation of Cytokine Receptor Signaling by Selective JAK3 Inhibition
Disclaimer: The specific compound "Jak3-IN-9" is not widely documented in publicly available scientific literature. This guide will therefore focus on the well-characterized, selective, and irreversible Janus Kinase 3 (JAK3) inhibitor, Ritlecitinib (PF-06651600) , as a representative molecule to discuss the core topic. Data from other relevant selective inhibitors may also be presented for comparative purposes.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for transducing signals from cytokine and growth factor receptors. This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a crucial role in lymphoid development and immune function. Specifically, JAK3 associates with the common gamma chain (γc), a subunit shared by the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.
This technical guide provides an in-depth overview of the regulation of cytokine receptor signaling by selective, irreversible JAK3 inhibitors, with a focus on Ritlecitinib (PF-06651600). We will delve into the mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.
Mechanism of Action: Covalent Inhibition of JAK3
Ritlecitinib (PF-06651600) achieves its high selectivity for JAK3 through a covalent, irreversible interaction with a unique cysteine residue (Cys-909) located in the ATP-binding site of the JAK3 kinase domain[1]. This cysteine is replaced by a serine in other JAK family members, providing a structural basis for selective targeting. By forming a covalent bond, Ritlecitinib permanently blocks the ATP-binding pocket, thereby inhibiting the kinase activity of JAK3.
The inhibition of JAK3 disrupts the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway. Upon cytokine binding to a γc-family receptor, JAK1 (associated with the other receptor subunit) and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. By inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of downstream STAT proteins, thus blocking the signaling cascade initiated by γc-family cytokines.
Quantitative Data Presentation
The efficacy and selectivity of JAK3 inhibitors are determined through a series of in vitro and cellular assays. The following tables summarize the quantitative data for Ritlecitinib (PF-06651600) and another selective covalent inhibitor, Compound 9.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK3 | Reference |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1 | - | [2][3] |
| JAK1 | >10,000 | >302-fold | [2][3] | |
| JAK2 | >10,000 | >302-fold | [2][3] | |
| TYK2 | >10,000 | >302-fold | [2][3] | |
| Compound 9 | JAK3 | 4.8 | - | [4][5] |
| JAK1 | 896 | 187-fold | [5] | |
| JAK2 | 1050 | 219-fold | [5] | |
| TYK2 | >10,000 | >2083-fold | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
| Compound | Cytokine Stimulant | Downstream Target | IC50 (nM) | Reference |
| Ritlecitinib (PF-06651600) | IL-2 | pSTAT5 | 244 | [2][7] |
| IL-4 | pSTAT6 | 340 | [7][8] | |
| IL-7 | pSTAT5 | 407 | [2][7] | |
| IL-15 | pSTAT5 | 266 | [2][7] | |
| IL-21 | pSTAT3 | 355 | [2][7] |
pSTAT refers to the phosphorylated form of the STAT protein.
Table 3: Selectivity Profile of Ritlecitinib Against TEC Family Kinases
Ritlecitinib also inhibits members of the TEC family of kinases, which share a cysteine at the equivalent position to Cys-909 in JAK3[1][9]. This dual activity may contribute to its therapeutic effects[1].
| Target Kinase | Activity | Reference |
| BTK | Inhibited | [1] |
| BMX | Inhibited | [1] |
| ITK | Inhibited | [1] |
| RLK | Inhibited | [1] |
| TEC | Inhibited | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for key experiments used to characterize JAK3 inhibitors.
This assay quantifies the enzymatic activity of purified JAK3 by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10].
-
Dilute purified recombinant human JAK3 enzyme and the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the 1x Kinase Buffer.
-
Prepare a solution of ATP at a concentration close to its Km for JAK3 (e.g., 10 µM).
-
Prepare serial dilutions of the test inhibitor (e.g., Ritlecitinib) in DMSO, followed by a further dilution in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of the diluted JAK3 enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole cells.
Methodology:
-
Cell Handling:
-
Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1).
-
Pre-treat the cells with serial dilutions of the inhibitor (or DMSO control) for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific γc-family cytokine (e.g., IL-2, IL-15) at a predetermined optimal concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells by adding a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific cell populations if using PBMCs.
-
-
Data Acquisition:
-
Acquire data using a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in the cell population of interest.
-
-
Data Analysis:
-
Gate on the target cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.
-
Determine the cellular IC50 value.
-
This assay assesses the inhibitor's effect on cell proliferation that is dependent on specific JAK signaling pathways. Ba/F3, a murine pro-B cell line, can be engineered to depend on specific cytokine signaling pathways for survival and proliferation.
Methodology:
-
Cell Line Engineering:
-
Use Ba/F3 cells engineered to express the human IL-2 receptor complex, making their proliferation dependent on the IL-2/JAK3/STAT5 pathway.
-
As a control for selectivity, use other Ba/F3 cell lines where proliferation is driven by other JAKs (e.g., an IL-3 dependent line for JAK2).
-
-
Assay Setup:
-
Wash cells to remove any residual growth factors and resuspend in cytokine-free medium.
-
Plate the cells in 96-well plates.
-
Add serial dilutions of the inhibitor.
-
Add the appropriate cytokine (e.g., IL-2) to stimulate proliferation.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (which measures ATP content) or resazurin.
-
Incubate as required by the reagent manufacturer.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion
Selective JAK3 inhibitors like Ritlecitinib (PF-06651600) represent a targeted approach to modulating cytokine receptor signaling for the treatment of autoimmune and inflammatory conditions. Their mechanism, which relies on the covalent modification of a unique cysteine residue in the JAK3 active site, allows for high selectivity over other JAK family members, potentially leading to an improved safety profile. The characterization of such inhibitors requires a suite of robust in vitro and cellular assays to quantify their potency, selectivity, and functional effects on signaling pathways. The data and protocols presented in this guide provide a comprehensive technical framework for researchers and drug development professionals working in this promising area of immunology and pharmacology.
References
- 1. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.de [promega.de]
The Structure-Activity Relationship of Jak3-IN-9: A Covalent Inhibitor Targeting Autoimmune and T-Cell Malignancies
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the selective covalent Janus kinase 3 (JAK3) inhibitor, Jak3-IN-9. Janus kinases are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[1][2] While most JAKs are widely expressed, JAK3 expression is primarily restricted to the hematopoietic lineage, playing a vital role in the development and function of lymphocytes such as T-cells and NK-cells.[1][3] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and T-cell malignancies, with the potential for fewer side effects compared to pan-JAK inhibitors.[1][3]
This compound is part of a class of irreversible inhibitors designed to covalently bind to a specific cysteine residue (Cys909) within the ATP-binding site of JAK3.[2][4] This guide will detail the SAR studies that led to its development, present its mechanism of action, and provide the experimental protocols used to characterize its potency and selectivity.
The JAK/STAT Signaling Pathway and Point of Intervention
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[5][6] The process begins when a cytokine binds to its specific receptor on the cell surface.[7] This binding event brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[5] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[5][7] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate gene expression.[3][7] this compound exerts its effect by inhibiting the kinase activity of JAK3, thereby blocking this entire downstream signaling cascade.
Structure-Activity Relationship (SAR) Studies
The development of this compound was based on the modification of a pyrimidine scaffold aimed at targeting the Cys909 residue present in JAK3, which is analogous to the Cys797 in EGFR targeted by some covalent inhibitors. The core insight was that subtle modifications to the linker between the pyrimidine core and the acrylamide warhead could dramatically alter potency and selectivity.
The key discovery was that replacing an ether linkage with an aminomethylene (-NHCH2-) linkage resulted in a significant improvement in JAK3 inhibition.[8] This modification led to the identification of compound 9 (herein referred to as this compound), which demonstrated potent enzymatic inhibition of JAK3 with an IC50 of 4.8 nM.[8]
| Compound | R Group Modification | Linker (X) | JAK3 IC50 (nM)[8] | EGFRT790M IC50 (nM)[8] |
| 8 | H | -O- | 150 (Kd) | 8 (cell IC50) |
| This compound | H | -NHCH2- | 4.8 | >1000 |
| 10 | H | -N(Me)CH2- | 19.3 | >1000 |
| 11 | H | -CH2CH2- | 165 | >1000 |
| 12 | 4-morpholinyl | -NHCH2- | 12.3 | >1000 |
Table 1: SAR of this compound and Analogs. Data highlights the superior potency of the aminomethylene linker in this compound for JAK3 inhibition and its high selectivity over EGFRT790M.
Mechanism of Covalent Inhibition
This compound functions as an irreversible inhibitor by forming a covalent bond with the thiol group of the Cys909 residue in the ATP-binding pocket of JAK3. This is achieved through a Michael addition reaction, where the cysteine residue acts as a nucleophile attacking the β-carbon of the acrylamide "warhead" on the inhibitor. This covalent interaction permanently blocks the ATP-binding site, thus inactivating the enzyme. A co-crystal structure of JAK3 in complex with this compound confirmed this covalent interaction.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)
The enzymatic potency of this compound and its analogs was determined using a time-point Z'-Lyte™ kinase assay.
Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of purified JAK3 kinase.
Methodology:
-
Reagents: Purified recombinant JAK3 enzyme, ATP, a fluorescently-labeled peptide substrate, and the test compounds (e.g., this compound).
-
Procedure: a. The JAK3 enzyme is incubated with varying concentrations of the test compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. c. The reaction is allowed to proceed for a fixed period (e.g., 60 minutes) at room temperature. d. A development reagent is added to the wells. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide substrate. e. Cleavage of the non-phosphorylated substrate disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio. Phosphorylated substrate is protected from cleavage.
-
Data Analysis: a. The fluorescence emission is read on a plate reader. b. The degree of phosphorylation is calculated based on the emission ratio, which is proportional to the amount of phosphorylated substrate. c. The percent inhibition is determined for each compound concentration relative to a DMSO control. d. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Proliferation Assay (Ba/F3 Cells)
The cellular activity and selectivity of the inhibitors were assessed using engineered Ba/F3 cell lines.
Objective: To determine the compound's ability to inhibit JAK3-dependent cell signaling and proliferation in a cellular context.
Methodology:
-
Cell Lines: Ba/F3 (a murine pro-B cell line) is engineered to be dependent on the signaling from a specific cytokine-receptor-JAK pathway for survival and proliferation (e.g., TEL-JAK3).
-
Procedure: a. Cells are seeded into 96-well plates in the appropriate growth medium. b. The cells are treated with a serial dilution of the test compound (e.g., this compound) or DMSO as a vehicle control. c. The plates are incubated for a period of 48-72 hours to allow for cell proliferation. d. A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of the number of viable cells.
-
Data Analysis: a. Luminescence is measured using a plate reader. b. The percentage of cell growth inhibition is calculated for each compound concentration relative to the DMSO control. c. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The SAR studies of the this compound series demonstrate that potent and selective covalent inhibition of JAK3 can be achieved through rational design. The key modification of replacing an ether with an aminomethylene linker in the scaffold was critical for enhancing potency against JAK3 while diminishing off-target effects on kinases like EGFR.[8] The resulting compound, this compound, is a highly potent and selective tool for the pharmacological interrogation of JAK3-dependent biology and serves as a valuable lead for the development of therapeutics for autoimmune disorders and certain cancers.[8]
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Cell-Based Assay for STAT5 Phosphorylation Using Jak3-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a critical role in cytokine signaling.[1][2] Upon cytokine binding, JAKs associated with the receptor chains are activated, leading to the phosphorylation of the receptor itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[3][4]
JAK3 expression is primarily restricted to hematopoietic cells, where it exclusively associates with the common gamma chain (γc) of cytokine receptors.[4][5] This makes it essential for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the development, proliferation, and differentiation of lymphocytes.[2][4] This signaling cascade predominantly activates STAT5.[6][7] Due to its specific role in the immune system, JAK3 is an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[4][8]
Jak3-IN-9 is a small molecule inhibitor designed to target the ATP-binding site of Jak3, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably STAT5. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation. The assay can be adapted for various detection methods, including flow cytometry and Western blotting, to determine the potency (e.g., IC50) of the inhibitor.
Signaling Pathway
Cytokines such as IL-2 bind to their receptors, leading to the activation of receptor-associated JAK1 and JAK3.[5][7] Activated JAK3 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for STAT5.[2] JAK3 subsequently phosphorylates the recruited STAT5, causing it to dimerize and translocate to the nucleus to initiate gene transcription.[6] this compound inhibits this pathway by blocking the kinase activity of JAK3, thus preventing STAT5 phosphorylation.
Figure 1. IL-2/Jak3/STAT5 signaling pathway and point of inhibition by this compound.
Data Presentation
The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50). This is achieved by measuring the level of phosphorylated STAT5 (pSTAT5) across a range of inhibitor concentrations. The results can be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of this compound on IL-2-induced STAT5 Phosphorylation
| Compound | Cell Line | Stimulation | Detection Method | IC50 (nM) |
|---|---|---|---|---|
| This compound | CTLL-2 | IL-2 (10 ng/mL) | Flow Cytometry | User Data |
| This compound | NK-92 | IL-2 (10 ng/mL) | Western Blot | User Data |
| Reference Cmpd | CTLL-2 | IL-2 (10 ng/mL) | Flow Cytometry | User Data |
*User Data: Placeholder for experimental results.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to measure the inhibition of IL-2-induced STAT5 phosphorylation by this compound using flow cytometry. A supplementary protocol for Western blot analysis is also included.
Figure 2. Experimental workflow for the pSTAT5 flow cytometry assay.
4.1. Materials and Reagents
-
Cell Line: IL-2 dependent murine T-cell line (e.g., CTLL-2) or human NK cell line (e.g., NK-92).
-
Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and recombinant human IL-2 (concentration as required for cell line maintenance, e.g., 100 U/mL for CTLL-2).
-
Stimulant: Recombinant human or murine IL-2 (carrier-free).[9]
-
Buffers:
-
Antibodies:
-
Primary Antibody: PE-conjugated anti-phospho-STAT5 (pY694) antibody.
-
Isotype Control: PE-conjugated mouse IgG1, κ Isotype Control.
-
-
Equipment:
-
96-well U-bottom plates
-
Flow cytometer
-
37°C, 5% CO2 incubator
-
Refrigerated centrifuge
-
4.2. Protocol for Flow Cytometry
This protocol is optimized for a 96-well plate format.
-
Cell Culture and Seeding:
-
Culture cells according to standard protocols. Ensure cells are in the logarithmic growth phase.
-
Wash cells twice with PBS to remove residual IL-2 from the culture medium.[10]
-
Resuspend cells in serum-free RPMI-1640 medium.
-
Seed 1-2 x 10^5 cells per well into a 96-well U-bottom plate.
-
-
Cytokine Starvation:
-
Incubate the plate at 37°C for 2-4 hours to reduce basal STAT5 phosphorylation.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add the diluted inhibitor to the appropriate wells.
-
Incubate at 37°C for 1-2 hours.
-
-
Cytokine Stimulation:
-
Prepare a 10X working stock of IL-2 in serum-free RPMI-1640. An effective final concentration is often 10-20 ng/mL.[11][12]
-
Add the IL-2 solution to all wells except the unstimulated control.
-
Incubate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically but is typically rapid.[10][11]
-
-
Fixation:
-
Stop the stimulation by immediately centrifuging the plate at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and add 100 µL of cold Fixation Buffer (e.g., 4% PFA) to each well.
-
Resuspend the cells and incubate for 10-15 minutes at room temperature.[10]
-
-
Permeabilization:
-
Centrifuge, discard the supernatant, and resuspend the cells in 200 µL of ice-cold 90% Methanol.[10]
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 200 µL of FACS Buffer.
-
Resuspend the cell pellet in 50 µL of FACS Buffer containing the anti-pSTAT5 antibody (or isotype control) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer for analysis.
-
Acquire data on a flow cytometer, measuring the PE signal (pSTAT5).
-
Calculate the percentage of inhibition for each concentration relative to the stimulated (DMSO) and unstimulated controls. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
-
4.3. Supplementary Protocol: Western Blot Analysis
For an alternative detection method, cell lysates can be analyzed by Western blot.
-
Follow steps 1-4 of the main protocol, using larger culture vessels (e.g., 6-well plates) and a higher cell number (1-2 x 10^6 cells per condition).
-
Cell Lysis: After stimulation, place the plate on ice and immediately wash cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against pSTAT5 (pY694) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like β-actin.
-
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSTAT5 to total STAT5 and determine the percent inhibition to calculate the IC50.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for a Selective JAK3 Inhibitor in a Mouse Model of Rheumatoid Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of rheumatoid arthritis (RA), including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2][3] These cytokines are essential for the development, activation, and homeostasis of T-cells, which play a central role in the autoimmune response characteristic of RA.[1][4][5] Selective inhibition of JAK3 is a promising therapeutic strategy for RA, aiming to modulate the immune response while potentially minimizing side effects associated with broader JAK inhibition.[4][5][6] This document provides a summary of preclinical data and detailed protocols for the application of a selective JAK3 inhibitor in a collagen-induced arthritis (CIA) mouse model.
Data Presentation
The following tables summarize the in vivo efficacy and pharmacokinetic properties of representative selective JAK3 inhibitors in rodent models of rheumatoid arthritis.
Table 1: In Vivo Efficacy of Selective JAK3 Inhibitors in Rodent Models of Rheumatoid Arthritis
| Compound | Model | Species | Dose | Administration Route | Key Findings | Reference |
| RB1 | Collagen-Induced Arthritis (CIA) | Mouse | 10, 30, or 100 mg/kg | Oral | Significantly improved pathology in the joints. Decreased pro-inflammatory cytokines and JAK3/STAT phosphorylation. | [6] |
| CP-690550 | Collagen-Induced Arthritis (CIA) | Mouse | 1.5–15 mg/kg/day | Osmotic mini-pump infusion | Dose-dependently decreased disease endpoints with >90% reduction at the highest dose. ED50 of ~1.5 mg/kg/day. Reduced inflammatory cell influx and joint damage. | [1] |
| CP-690550 | Adjuvant-Induced Arthritis (AA) | Rat | 1.5–15 mg/kg/day | Osmotic mini-pump infusion | Dose-dependently decreased paw swelling. | [1] |
| Z583 | Collagen-Induced Arthritis (CIA) | Mouse | 0.3, 1, or 3 mg/kg | Oral | Alleviated CIA, with the 3 mg/kg dose showing a significant therapeutic effect. | [4] |
| XL-12 (Dual BTK/JAK3 inhibitor) | Adjuvant-Induced Arthritis (AA) | Rat | 40 mg/kg | Oral | Significantly reduced swelling, arthritis index, and cellular infiltration. | [7] |
| XL-12 (Dual BTK/JAK3 inhibitor) | Collagen-Induced Arthritis (CIA) | Mouse | 10 and 20 mg/kg | Oral | Significant reduction in paw volume and arthritis index, especially at the highest dose. | [7] |
Table 2: Pharmacokinetic Properties of a Selective JAK3 Inhibitor (RB1)
| Parameter | Value | Species | Reference |
| Bioavailability (F) | 72.52% | Not Specified | [5][6] |
| Half-life (T1/2) | 14.6 h | Not Specified | [5][6] |
| LD50 | > 2 g/kg | Not Specified | [5][6] |
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that drives the inflammatory processes in rheumatoid arthritis.[2][8][9][10] JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][3] Upon cytokine binding, JAK3 is activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[11][12] Selective JAK3 inhibitors block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[12]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[2]
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Selective JAK3 inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio) intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with the selective JAK3 inhibitor upon the first signs of arthritis (typically around day 21-28).
-
Administer the selective JAK3 inhibitor orally once daily at the desired doses (e.g., 1, 3, 10 mg/kg).[4] A vehicle control group should be included.
-
Continue treatment for a predefined period, for example, 3 weeks.[4]
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Stain sections with hematoxylin and eosin (H&E) and Safranin O.
-
Spleens can be harvested for flow cytometric analysis of T-cell populations.
-
Conclusion
Selective inhibition of JAK3 has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis. The data from studies on compounds like RB1, CP-690550, and Z583 indicate that targeted inhibition of the JAK3 pathway can effectively reduce inflammation and joint damage.[1][4][6] The protocols outlined in this document provide a framework for the in vivo evaluation of selective JAK3 inhibitors in the CIA mouse model, a crucial step in the preclinical development of novel therapies for rheumatoid arthritis.
References
- 1. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 8. conquest.health [conquest.health]
- 9. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 10. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of p-JAK3 Following Jak3-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Janus kinase 3 (p-JAK3) by Western blot analysis in cell lysates following treatment with the specific inhibitor, Jak3-IN-9. This protocol is intended to guide researchers in assessing the efficacy and mechanism of action of this compound and similar compounds.
Introduction
Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, particularly those involving the common gamma chain (γc). Upon cytokine binding to its receptor, JAK3 is activated through phosphorylation, leading to the downstream activation of Signal Transducers and Activators of Transcription (STATs) and other signaling molecules. This pathway is crucial for the development, proliferation, and differentiation of immune cells. Dysregulation of the JAK3 signaling pathway has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of JAK3. By blocking the kinase activity of JAK3, it prevents its autophosphorylation and the subsequent downstream signaling events. Western blotting is a widely used technique to detect specific proteins in a sample and is an essential method for evaluating the phosphorylation status of JAK3, thereby providing a direct measure of the inhibitor's activity.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of a JAK3 inhibitor on the levels of phosphorylated JAK3 (p-JAK3) in SU-DHL-1 cells, as determined by Western blot analysis. While this data was generated using the JAK3 inhibitor EP009, it serves as a valuable reference for the expected dose-dependent inhibition of JAK3 phosphorylation that can be achieved with a specific inhibitor like this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for this compound in their specific cell system.
| Treatment Concentration (µM) | p-JAK3 Level (Normalized to Total JAK3 and Vehicle Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.75 |
| 5 | 0.40 |
| 10 | 0.15 |
| 20 | 0.05 |
| 40 | < 0.01 |
Note: The data presented is illustrative and based on the effects of a similar JAK3 inhibitor, EP009, on SU-DHL-1 cells treated for 12 hours. Actual results with this compound may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze p-JAK3 levels after treating cells with this compound.
Materials and Reagents
-
Cell Line: A suitable cell line expressing JAK3 (e.g., SU-DHL-1, NK-92, or other hematopoietic cell lines).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for phosphorylated proteins.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Supplement fresh before use with:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich, P5726 and P0044) or 1 mM Sodium Orthovanadate (Na3VO4) and 10 mM Sodium Fluoride (NaF).
-
-
-
BCA Protein Assay Kit: For protein concentration determination.
-
Laemmli Sample Buffer (4X):
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% glycerol
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh).
-
-
SDS-PAGE Gels: Appropriate percentage for separating proteins in the size range of JAK3 (~125 kDa).
-
Running Buffer (10X):
-
250 mM Tris base
-
1.92 M glycine
-
1% SDS.
-
-
Transfer Buffer (10X):
-
250 mM Tris base
-
1.92 M glycine.
-
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is generally recommended for phospho-antibodies to reduce background.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For detecting chemiluminescence.
Experimental Workflow
Western blot workflow for p-JAK3 analysis.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates or flasks and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. Based on data from similar inhibitors, a concentration range of 0.1 µM to 40 µM can be a starting point.[4] Include a vehicle-only control (e.g., DMSO).
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for the desired time. A 12-hour incubation period has been shown to be effective for observing inhibition of JAK3 phosphorylation.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
For adherent cells, scrape the cells off the plate. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JAK3 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total JAK3 and a loading control protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for p-JAK3, total JAK3, and the loading control using densitometry software.
-
Normalize the p-JAK3 signal to the total JAK3 signal for each sample.
-
Further normalize the p-JAK3/total JAK3 ratio to the vehicle-treated control to determine the relative inhibition of JAK3 phosphorylation at different concentrations of this compound.
-
Signaling Pathway
The following diagram illustrates the canonical JAK3 signaling pathway and the mechanism of inhibition by this compound. Cytokine binding to the γc receptor complex leads to the activation and autophosphorylation of JAK3. Activated JAK3 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. This compound acts by binding to the ATP-binding site of JAK3, thereby preventing its phosphorylation and blocking downstream signaling.
JAK3 signaling pathway and inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-JAK3 following treatment with the inhibitor this compound. By following this detailed methodology, researchers can effectively assess the inhibitory potential of this compound and other related compounds on the JAK3 signaling pathway. The provided diagrams and data table serve as valuable resources for understanding the experimental workflow, the underlying signaling mechanism, and for interpreting the experimental results. Careful optimization of inhibitor concentrations and incubation times for specific cell systems is recommended to achieve the most accurate and reproducible data.
References
- 1. Phospho-Jak3 (Tyr980/981) (D44E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Jak Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of a Selective JAK3 Inhibitor in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols and application notes for the administration and evaluation of a selective Janus Kinase 3 (JAK3) inhibitor in a pre-clinical murine model of rheumatoid arthritis, specifically the collagen-induced arthritis (CIA) model. While specific data for a compound designated "Jak3-IN-9" is not publicly available, this document utilizes data from well-characterized selective JAK3 inhibitors, such as CP-690550 (Tofacitinib), WYE-151650, and RB1, as representative examples to guide experimental design and execution.[1][2][3][4]
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage degradation and bone erosion.[1][5] The Janus kinase (JAK) signaling pathway, particularly JAK3, plays a pivotal role in the signal transduction of multiple cytokines that are crucial for T-cell function and the inflammatory cascade in RA.[1][6][7][8] Consequently, selective inhibition of JAK3 presents a promising therapeutic strategy for the treatment of RA.[1][3][5] The collagen-induced arthritis (CIA) model in mice is a widely used and well-established pre-clinical model that shares many immunological and pathological features with human RA, making it suitable for evaluating the efficacy of novel therapeutic agents like selective JAK3 inhibitors.[9][10][11]
Signaling Pathway
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is essential for transducing signals from various cytokine receptors.[6][7][12] In the context of RA, pro-inflammatory cytokines bind to their receptors, leading to the activation of associated JAKs. JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling cascades initiated by cytokines that use the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][8][13] Upon cytokine binding, JAK3, in concert with JAK1, becomes activated and phosphorylates the cytokine receptor, creating docking sites for STAT proteins.[3] These STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation and immune responses.[13][14] Selective JAK3 inhibitors block this signaling cascade, thereby attenuating the pro-inflammatory effects of these cytokines.[14]
Caption: JAK3 signaling pathway and the mechanism of a selective inhibitor.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the standard method for inducing arthritis in susceptible mouse strains.[9][10][11]
Materials:
-
Animals: DBA/1 mice (male or female, 7-8 weeks old) are highly susceptible.[9][10]
-
Collagen: Bovine or chicken type II collagen (immunization grade).[9]
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[15]
-
Acetic Acid: 0.05 M for dissolving collagen.
-
Syringes and Needles: 1 mL syringes and 26-gauge needles.
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2-4 mg/mL by gently stirring overnight at 4°C.[9]
-
Emulsion Preparation: Prepare a 1:1 emulsion of the collagen solution with CFA. This is a critical step and the emulsion should be stable (a drop does not disperse in water).
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the collagen solution with IFA. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.[15]
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 25. Arthritis typically develops between days 28 and 35.[9][10]
Preparation and Administration of Selective JAK3 Inhibitor
This protocol outlines the preparation and administration of a representative selective JAK3 inhibitor.
Materials:
-
JAK3 Inhibitor: e.g., CP-690550 (Tofacitinib) or a similar selective inhibitor.
-
Vehicle: Appropriate vehicle for dissolving the inhibitor (e.g., sterile water, PBS, or as specified by the manufacturer).
-
Administration Equipment: Oral gavage needles or osmotic mini-pumps.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the JAK3 inhibitor in the appropriate vehicle. Further dilutions can be made to achieve the desired final concentrations for different dose groups.
-
Administration Route:
-
Dosing Regimen:
-
Prophylactic: Begin treatment before or at the time of the primary immunization to assess the inhibitor's ability to prevent disease onset.
-
Therapeutic: Initiate treatment after the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predetermined value) to evaluate the inhibitor's ability to treat existing disease.[1]
-
Dosage: A dose-response study is recommended. For example, doses for CP-690550 in murine CIA models have ranged from 1.5 to 15 mg/kg/day.[1][2]
-
Assessment of Arthritis Severity
a) Clinical Scoring: Visually inspect the paws of the mice 2-3 times per week and assign a clinical score based on the degree of erythema and swelling. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16 (4 points per paw).[16]
b) Histological Analysis: At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Safranin O.
-
Evaluate the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Experimental Workflow
References
- 1. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective functional inhibition of JAK-3 is sufficient for efficacy in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK-STAT Signaling Pathway and Rheumatic Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen induced arthritis (CIA) in mice - Fraunhofer IZI [izi.fraunhofer.de]
- 12. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation with Jak3-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, and its dysregulation is a hallmark of various autoimmune diseases and transplant rejection. The Janus kinase (JAK) family of tyrosine kinases, particularly Jak3, plays a pivotal role in T-cell function. Jak3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of common gamma chain (γc) cytokine receptors, such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This signaling cascade, primarily through the STAT5 pathway, is crucial for T-cell proliferation, differentiation, and survival.[3][4]
Jak3-IN-9 is a potent and selective small molecule inhibitor of Jak3. By blocking the ATP-binding site of Jak3, it prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting cytokine-mediated T-cell activation. This makes this compound a valuable tool for studying T-cell biology and a promising therapeutic candidate for autoimmune disorders.
These application notes provide a detailed protocol for utilizing multicolor flow cytometry to assess the inhibitory effect of this compound on primary human T-cell activation. The protocol outlines methods for T-cell isolation, stimulation, and staining for key activation markers.
Signaling Pathway
The following diagram illustrates the Jak3/STAT signaling pathway and the mechanism of action for this compound.
Caption: Jak3/STAT signaling and this compound inhibition.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will be the source of primary T-cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the PBMC pellet in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
T-Cell Activation and Inhibition with this compound
This protocol details the in vitro activation of T-cells and treatment with this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody to the desired wells of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Seed PBMCs at a density of 2 x 10^5 cells/well in the anti-CD3 coated (or uncoated for soluble stimulation) 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO only).
-
Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1 µg/mL. For unstimulated controls, add an equivalent volume of complete RPMI medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
Flow Cytometry Staining and Analysis
This protocol describes the staining of activated T-cells for flow cytometric analysis.
Materials:
-
Cultured cells from the 96-well plate
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD69 (Early activation marker)
-
CD25 (IL-2 receptor alpha chain, activation marker)
-
Ki-67 (Proliferation marker, requires intracellular staining)
-
-
Fixation/Permeabilization Buffer (for intracellular staining of Ki-67)
-
Flow cytometer
Procedure:
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface antibodies (anti-CD3, -CD4, -CD8, -CD69, -CD25) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (for Ki-67):
-
Resuspend the cells in Fixation/Permeabilization buffer according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization buffer.
-
Add the anti-Ki-67 antibody diluted in Permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells with Permeabilization buffer and then resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
Experimental Workflow
The following diagram outlines the experimental workflow for the flow cytometry analysis.
Caption: Experimental workflow for T-cell activation analysis.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on T-cell activation markers, as would be determined by flow cytometry.
Table 1: Effect of this compound on the Expression of T-Cell Activation Markers
| This compound Conc. (nM) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % Ki-67+ of CD4+ T-cells |
| 0 (Vehicle) | 85.2 ± 4.1 | 78.5 ± 5.3 | 65.7 ± 6.2 |
| 1 | 72.1 ± 3.8 | 65.3 ± 4.9 | 52.1 ± 5.5 |
| 10 | 45.6 ± 2.9 | 38.9 ± 3.7 | 28.4 ± 4.1 |
| 100 | 15.3 ± 1.8 | 12.1 ± 2.2 | 8.9 ± 2.5 |
| 1000 | 5.8 ± 1.1 | 4.5 ± 1.3 | 2.1 ± 0.9 |
| Unstimulated | 2.5 ± 0.7 | 3.1 ± 0.9 | 1.2 ± 0.5 |
Table 2: Effect of this compound on the Expression of T-Cell Activation Markers in CD8+ T-cells
| This compound Conc. (nM) | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells | % Ki-67+ of CD8+ T-cells |
| 0 (Vehicle) | 88.9 ± 3.5 | 82.3 ± 4.7 | 70.2 ± 5.8 |
| 1 | 75.4 ± 3.1 | 68.9 ± 4.2 | 55.8 ± 5.1 |
| 10 | 48.2 ± 2.5 | 41.5 ± 3.3 | 31.7 ± 4.5 |
| 100 | 18.7 ± 1.9 | 15.4 ± 2.5 | 10.3 ± 2.8 |
| 1000 | 7.1 ± 1.3 | 6.2 ± 1.5 | 3.5 ± 1.1 |
| Unstimulated | 3.1 ± 0.8 | 3.8 ± 1.0 | 1.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the impact of the selective Jak3 inhibitor, this compound, on T-cell activation. By employing multicolor flow cytometry, researchers can effectively quantify the dose-dependent inhibition of key activation and proliferation markers. This methodology is crucial for the preclinical evaluation of Jak3 inhibitors and for advancing our understanding of T-cell-mediated immunity and pathology.
References
Application Notes and Protocols for Studying IL-2 Dependent Cell Proliferation Using a Selective JAK3 Inhibitor
Disclaimer: Specific data for a compound designated "Jak3-IN-9" is not publicly available. The following application notes and protocols are based on the established principles of utilizing a selective Janus Kinase 3 (JAK3) inhibitor for the study of Interleukin-2 (IL-2) dependent cell proliferation and may serve as a comprehensive guide for researchers. The quantitative data and specific experimental parameters provided are representative examples based on known selective JAK3 inhibitors. Researchers should validate these protocols and determine inhibitor-specific optimal conditions.
Introduction
Interleukin-2 (IL-2) is a critical cytokine that governs the proliferation and differentiation of T lymphocytes, cells central to the adaptive immune response. The signaling cascade initiated by IL-2 binding to its receptor is heavily dependent on the Janus kinase (JAK) family of tyrosine kinases, particularly JAK1 and JAK3.[1][2][3] JAK3, with its expression largely restricted to hematopoietic cells, presents an attractive therapeutic target for modulating immune responses in autoimmune diseases and cancer.[1] A selective JAK3 inhibitor can be a powerful tool to dissect the role of the IL-2/JAK3/STAT pathway in cell proliferation. These notes provide an overview of the application of a selective JAK3 inhibitor for studying IL-2 dependent cell proliferation.
Mechanism of Action: IL-2 Signaling and JAK3 Inhibition
The binding of IL-2 to its receptor complex (IL-2Rα, IL-2Rβ, and the common gamma chain, γc) triggers the activation of JAK1 and JAK3.[2][4] Activated JAKs then phosphorylate specific tyrosine residues on the receptor's intracellular domains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[5][6] Docked STAT5 proteins are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for cell proliferation, such as c-myc and cyclin D2.[2][5]
A selective JAK3 inhibitor acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK3 kinase domain.[7][8] This prevents the phosphorylation and activation of JAK3, thereby blocking the downstream phosphorylation of STAT5 and the subsequent gene transcription required for cell proliferation.[5]
Data Presentation
The efficacy of a selective JAK3 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize representative quantitative data for a hypothetical selective JAK3 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | Representative IC50 (nM) |
| JAK3 | 2.5 |
| JAK1 | 250 |
| JAK2 | 1500 |
| TYK2 | 800 |
Table 2: Inhibition of IL-2 Dependent Cell Proliferation
| Cell Line | Assay Type | Representative IC50 (nM) |
| CTLL-2 | Cell Proliferation (MTS Assay) | 50 |
| Human T-Lymphocytes | Cell Proliferation (CFSE Assay) | 75 |
Table 3: Inhibition of Downstream Signaling in CTLL-2 Cells
| Endpoint | Assay Type | Representative IC50 (nM) |
| STAT5 Phosphorylation | Western Blot / Flow Cytometry | 30 |
Experimental Protocols
Protocol 1: IL-2 Dependent CTLL-2 Cell Proliferation Assay (MTS-based)
This protocol describes a method to assess the effect of a selective JAK3 inhibitor on the proliferation of the IL-2 dependent murine cytotoxic T-cell line, CTLL-2.[9][10]
Materials:
-
CTLL-2 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10% T-cell growth factor (source of IL-2)
-
Recombinant human or murine IL-2
-
Selective JAK3 inhibitor (e.g., "this compound")
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain CTLL-2 cells in complete RPMI-1640 medium containing T-cell growth factor.
-
Cell Preparation: Prior to the assay, wash the CTLL-2 cells twice with IL-2-free medium to remove residual growth factors. Resuspend the cells in assay medium (complete RPMI-1640 without T-cell growth factor) at a density of 2 x 10^5 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of the selective JAK3 inhibitor in DMSO. Perform serial dilutions in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Assay Setup:
-
Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Add 25 µL of the diluted JAK3 inhibitor to the appropriate wells.
-
Add 25 µL of recombinant IL-2 (final concentration of 10 ng/mL) to all wells except the unstimulated control wells. Add 25 µL of assay medium to the unstimulated control wells.
-
Include vehicle control wells (cells + IL-2 + DMSO) and blank wells (medium only).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the assessment of STAT5 phosphorylation in response to IL-2 stimulation and its inhibition by a selective JAK3 inhibitor.
Materials:
-
CTLL-2 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human or murine IL-2
-
Selective JAK3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Starvation and Treatment:
-
Wash CTLL-2 cells twice with serum-free RPMI-1640.
-
Starve the cells in serum-free medium for 4 hours at 37°C.
-
Pre-treat the cells with various concentrations of the selective JAK3 inhibitor or vehicle (DMSO) for 1 hour.
-
-
IL-2 Stimulation: Stimulate the cells with 100 ng/mL of IL-2 for 15 minutes at 37°C.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-STAT5 and anti-GAPDH antibodies to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-STAT5 signal to the total STAT5 and GAPDH signals.
Mandatory Visualizations
Caption: IL-2 Signaling Pathway and Point of Inhibition by a Selective JAK3 Inhibitor.
Caption: Workflow for IL-2 Dependent Cell Proliferation Assay.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cell type-specific roles of Jak3 in IL-2-induced proliferative signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols: Confirmation of Covalent Modification of Jak3 by Jak3-IN-9 Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (Jak3) is a critical enzyme in the JAK-STAT signaling pathway, which plays a pivotal role in immune cell development and function. Dysregulation of Jak3 activity is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. Jak3-IN-9 is a potent and selective covalent inhibitor designed to target a unique cysteine residue (Cys909) within the ATP-binding site of Jak3, leading to irreversible inhibition of its kinase activity. This application note provides detailed protocols for confirming the covalent modification of Jak3 by this compound using mass spectrometry, a powerful analytical technique for characterizing protein-ligand interactions.
The methodologies described herein are essential for the validation and characterization of covalent inhibitors during the drug discovery and development process. These protocols will guide researchers in obtaining definitive evidence of covalent bond formation, identifying the precise site of modification, and quantifying the extent of target engagement.
Signaling Pathway
The Jak3 signaling pathway is initiated by the binding of cytokines to their cognate receptors, which are associated with Jak kinases. In the case of Jak3, it specifically associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This binding event brings two Jak kinases into close proximity, leading to their trans-phosphorylation and activation. Activated Jaks then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the Jaks, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.[1][2][3] this compound covalently binds to Cys909 in the Jak3 kinase domain, thereby blocking ATP binding and subsequent phosphorylation events, effectively shutting down the signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Jak3-IN-9
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak3-IN-9, a selective covalent inhibitor of Janus Kinase 3 (JAK3). As "this compound" is a representative designation, the quantitative data and specific examples provided herein are based on the known covalent JAK3 inhibitor, Jak3-IN-2, to ensure factual accuracy. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential experimental challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively targets a cysteine residue within the ATP-binding site of JAK3. This irreversible binding leads to the inhibition of JAK3 kinase activity, thereby blocking downstream signaling cascades, primarily the JAK/STAT pathway. JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] By inhibiting JAK3, this compound is designed to modulate immune responses.
Q2: Why is selective inhibition of JAK3 important?
A2: The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are ubiquitously expressed and involved in a wide range of biological processes, JAK3 expression is largely restricted to immune cells.[2][3] Therefore, a selective JAK3 inhibitor is expected to have a more targeted immunomodulatory effect with a potentially better safety profile compared to pan-JAK inhibitors, which can lead to broader side effects due to the inhibition of other JAK family members.[3]
Q3: What are the potential off-target effects of a covalent inhibitor like this compound?
A3: Covalent inhibitors, by their nature, are reactive molecules. While designed for selectivity, the electrophilic warhead of this compound could potentially react with other accessible cysteine residues on other kinases or proteins throughout the proteome.[4] This can lead to unintended inhibition of other signaling pathways, resulting in unexpected cellular phenotypes or toxicity. It is crucial to experimentally verify the selectivity of this compound in your specific model system.
Q4: I am observing a phenotype that is not consistent with JAK3 inhibition. What should I do?
A4: If you observe an unexpected phenotype, it is important to consider the possibility of off-target effects. We recommend a series of validation experiments to confirm that the observed effect is indeed due to the inhibition of JAK3. These can include:
-
Target Engagement Assays: Confirm that this compound is binding to JAK3 in your cells at the concentrations used.
-
Downstream Signaling Analysis: Verify that the phosphorylation of STAT5, a direct downstream target of JAK3, is inhibited.
-
Kinase Profiling: Assess the activity of this compound against a broad panel of kinases to identify potential off-targets.
-
Rescue Experiments: If possible, perform experiments to see if the phenotype can be rescued by expressing a drug-resistant mutant of JAK3.
Troubleshooting Guides
Issue 1: Inconsistent or lack of expected biological effect.
Q: I am not observing the expected inhibition of cytokine-induced cell proliferation or STAT5 phosphorylation after treating my cells with this compound. What could be the reason?
A: There are several potential reasons for a lack of efficacy. Follow this troubleshooting workflow:
Caption: A workflow for identifying the source of off-target effects.
Detailed Steps:
-
Perform a Dose-Response Analysis:
-
Question: What is the relationship between the concentration of this compound, cell viability, and JAK3 pathway inhibition?
-
Answer/Protocol: Simultaneously measure cell viability (e.g., using an MTT or CellTiter-Glo® assay) and pSTAT5 inhibition (by Western Blot) across a wide range of this compound concentrations.
-
[5][6][7][8][9]2. Compare IC50 Values:
- Question: Is the concentration required to kill cells significantly lower than that required to inhibit JAK3 signaling?
- Answer: If the IC50 for cytotoxicity is much lower than the IC50 for pSTAT5 inhibition, it is highly likely that an off-target is responsible for the cell death.
-
Conduct Kinome-wide Profiling:
-
Question: Which other kinases does this compound inhibit?
-
Answer/Protocol: Submit this compound to a commercial kinase profiling service (e.g., KinomeScan™ or a radiometric-based panel). These services test the inhibitor against hundreds of kinases and provide data on its selectivity.
-
[10][11][12][13]4. Validate Off-Target Hits:
- Question: Are the identified off-targets relevant in my cellular context?
- Answer/Protocol: For the top off-target candidates identified from the kinase screen, validate their inhibition in your cells. This can be done by examining the phosphorylation of their specific downstream substrates via Western Blot.
-
Use Genetic Knockdown:
-
Question: Does knocking down the suspected off-target protein mimic the unexpected phenotype observed with this compound?
-
Answer/Protocol: Use siRNA or shRNA to specifically knock down the expression of the suspected off-target kinase. If the phenotype of the knockdown cells matches the phenotype of the this compound-treated cells, this provides strong evidence that the off-target is responsible for the observed effect.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of a Representative Covalent JAK3 Inhibitor (Jak3-IN-2)
| Target | Ki (nM) |
| JAK3 | 0.07 |
| JAK1 | 320 |
| JAK2 | 740 |
Data sourced from Cayman Chemical datasheet for Jak3-IN-2.
[14]Table 2: Cellular Activity of a Representative Covalent JAK3 Inhibitor (Jak3-IN-2)
| Assay | IC50 (nM) |
| IL-2-induced STAT5 gene expression | 70 |
Data sourced from Cayman Chemical datasheet for Jak3-IN-2.
[14]### Signaling Pathway Diagram
JAK3/STAT5 Signaling Pathway
Caption: The canonical JAK3/STAT5 signaling pathway and the point of inhibition by this compound.
References
- 1. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. device.report [device.report]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
How to minimize Jak3-IN-9 toxicity in vivo
Introduction
This technical support center provides guidance for researchers and drug development professionals on the use of Jak3-IN-X, a representative covalent inhibitor of Janus Kinase 3 (JAK3). While the specific compound "Jak3-IN-9" was not identified in a comprehensive literature search, this guide synthesizes data from a range of selective JAK3 inhibitors to address common challenges related to in vivo toxicity. The aim is to provide practical advice to minimize toxicity while achieving desired therapeutic effects in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Jak3-IN-X and the rationale for its use?
A1: Jak3-IN-X is a covalent inhibitor that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2][3] This covalent interaction leads to irreversible inhibition of JAK3's kinase activity. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[4][5][6] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[7][8] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and certain T-cell malignancies, with the potential for fewer systemic side effects compared to less selective JAK inhibitors.[7][8] By inhibiting JAK3, Jak3-IN-X blocks the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte activation, proliferation, and survival.[9][10][11]
Q2: What are the potential off-target effects of Jak3-IN-X and how can they be assessed?
A2: While Jak3-IN-X is designed for high selectivity, potential off-target effects, primarily against other JAK family members, should be considered. Inhibition of JAK1 can interfere with anti-inflammatory signaling via the IL-10 receptor, potentially limiting therapeutic benefit.[1][9] Inhibition of JAK2 is associated with hematological side effects such as anemia and neutropenia, as JAK2 is involved in signaling for erythropoietin and colony-stimulating factors.[7]
To assess off-target effects, the following is recommended:
-
In vitro kinase profiling: Screen Jak3-IN-X against a panel of kinases, including all JAK family members, to determine its selectivity profile.
-
Cell-based assays: Compare the effect of Jak3-IN-X on cell lines dependent on different JAK kinases (e.g., IL-3 dependent BaF/3 cells for JAK2).[7]
-
In vivo monitoring: Closely monitor complete blood counts (CBCs) for signs of anemia, neutropenia, or thrombocytopenia.
Q3: What are the expected dose-dependent toxicities and common clinical signs to monitor in vivo?
A3: Dose-dependent toxicities are often linked to the inhibition of other JAK kinases or unforeseen off-target effects. Common clinical signs of toxicity in animal models may include:
-
Weight loss
-
Reduced activity or lethargy
-
Ruffled fur
-
Changes in food and water intake
-
Gastrointestinal issues (e.g., diarrhea)
It is crucial to establish a maximum tolerated dose (MTD) through a well-designed dose-range-finding study. Daily clinical observations and body weight measurements are essential.
Q4: What are effective formulation and dosing strategies to minimize in vivo toxicity?
A4: The formulation and dosing regimen can significantly impact the toxicity profile of Jak3-IN-X.
-
Formulation: The solubility and stability of Jak3-IN-X are critical. Poor solubility can lead to erratic absorption and unexpected toxicity. A clear, stable solution or a well-characterized suspension should be used. Common vehicles include saline, PBS, or solutions containing solubilizing agents like PEG, DMSO, or Tween 80. However, the toxicity of the vehicle itself should be evaluated.
-
Dosing Route: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will affect the pharmacokinetic and toxicity profiles.[9] Oral administration may lead to lower bioavailability but can be less stressful for the animals with chronic dosing.[12]
-
Dosing Frequency: The half-life of Jak3-IN-X will determine the optimal dosing frequency. A shorter half-life might require more frequent dosing to maintain efficacy, which could increase the risk of toxicity. Pharmacokinetic studies are essential to determine the optimal dosing schedule.
Troubleshooting Guide
Problem 1: Unexpected animal mortality or morbidity at presumed therapeutic doses.
-
Question: We are observing significant weight loss and some mortality in our mouse cohort treated with Jak3-IN-X at a dose that was reported to be effective. What could be the cause?
-
Answer:
-
Formulation Issues: Was the compound fully dissolved or homogenously suspended? Inconsistent formulation can lead to "hot spots" of high concentration, causing acute toxicity. Prepare fresh formulations for each experiment and ensure complete dissolution or uniform suspension.
-
Vehicle Toxicity: Is the vehicle appropriate for the dose volume and route of administration? High concentrations of DMSO or other organic solvents can cause local and systemic toxicity. Conduct a vehicle-only control group to assess its effects.
-
Off-Target Toxicity: The observed toxicity may be due to off-target effects, particularly JAK2 inhibition leading to severe hematological suppression. Perform regular CBCs to monitor for anemia, neutropenia, and thrombocytopenia.
-
Dose Calculation Error: Double-check all dose calculations, including conversions from in vitro IC50 to in vivo doses.
-
Animal Health Status: Ensure the animals are healthy and free of underlying infections, as immunosuppression from JAK3 inhibition can exacerbate pre-existing conditions.
-
Problem 2: Lack of efficacy at expected doses.
-
Question: We are not observing the expected therapeutic effect (e.g., reduction in tumor volume, amelioration of autoimmune symptoms) with Jak3-IN-X at doses that should be effective based on its IC50.**
-
Answer:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[1][12] Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of Jak3-IN-X.
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary level of JAK3 inhibition in the target cells. Assess target engagement by measuring the phosphorylation of downstream signaling molecules like STAT5 in peripheral blood mononuclear cells (PBMCs) or target tissues.[13]
-
Formulation and Administration: Ensure the compound is being administered correctly and that the formulation is stable. For oral administration, consider if the compound is stable in the gastrointestinal tract.
-
Model Resistance: The animal model being used may have redundant signaling pathways or compensatory mechanisms that bypass the need for JAK3 signaling.
-
Problem 3: Inconsistent results between experiments.
-
Question: We are seeing significant variability in the therapeutic response and toxicity of Jak3-IN-X between different experimental cohorts.**
-
Answer:
-
Formulation Inconsistency: As mentioned previously, ensure consistent preparation of the dosing solution.
-
Biological Variables: Factors such as the age, sex, and gut microbiome of the animals can influence drug metabolism and response. Standardize these variables as much as possible.
-
Experimental Procedures: Minor variations in experimental procedures, such as the timing of dosing relative to the disease induction or the method of disease assessment, can lead to variability. Adhere strictly to standardized protocols.
-
Compound Stability: Ensure the stability of the stock solution and the final formulation over the course of the experiment.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Representative JAK Inhibitors
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1 | 112 | 1377 | >10000 | [7] |
| EP009 | ~5000 | >50000 | >50000 | >50000 | [7] |
| WHI-P131 | 9000 | >300000 | >300000 | N/A | [14] |
| PRN371 | 0.77 | 1000 | >10000 | >10000 | [3] |
| III-4 | 57 | >10000 | >10000 | >10000 | [15] |
Table 2: Pharmacokinetic Parameters of a Representative JAK3 Inhibitor (Compound 2 from Forster et al.)
| Parameter | Value | Unit | Reference |
| Oral Bioavailability (BA) | 10.4 | % | [12] |
| Cmax (oral) | 164 | nM | [1] |
| Tmax | < 1 | hour | [16] |
| Half-life (t1/2) | 22 | min | [1] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same strain, age, and sex of animals as planned for the efficacy studies (e.g., 6-8 week old female BALB/c mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose groups of Jak3-IN-X. Dose selection should be based on in vitro potency and any available preliminary in vivo data. A common starting point is 10-fold higher than the in vitro IC50, with subsequent doses increasing by a factor of 2-3.
-
Formulation and Administration: Prepare the formulation of Jak3-IN-X and the vehicle control. Administer the compound once daily for 7-14 days via the intended route of administration.
-
Monitoring:
-
Record body weight and clinical signs (activity, posture, fur condition) daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity, typically defined as no more than 10-15% body weight loss and no mortality.
Protocol 2: Assessment of In Vivo Target Engagement
-
Animal Treatment: Treat animals with Jak3-IN-X at various doses and a vehicle control.
-
Sample Collection: At selected time points after the final dose (e.g., 1, 4, and 24 hours), collect whole blood into EDTA-containing tubes.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Ex Vivo Stimulation: Stimulate the isolated PBMCs with a relevant cytokine that signals through JAK3, such as IL-2 (100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Analysis: A reduction in the pSTAT5/total STAT5 ratio in the Jak3-IN-X-treated groups compared to the vehicle control indicates target engagement.
Visualizations
Caption: JAK3 Signaling Pathway and the inhibitory action of Jak3-IN-X.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in JAK inhibitors for the treatment of metabolic syndrome [frontiersin.org]
- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zoetisus.com [zoetisus.com]
Technical Support Center: Interpreting Unexpected Results with Jak3-IN-9 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Jak3-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Janus kinase 3 (Jak3). It functions by competing with ATP for the binding site on the kinase domain of Jak3, thereby preventing the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducers and Activators of Transcription (STATs).[1] This inhibition disrupts the signaling cascades of various cytokines that are crucial for the development, proliferation, and differentiation of immune cells, particularly T-cells, B-cells, and NK cells.
Q2: What are the known off-target effects of Jak3 inhibitors like this compound?
Due to the high degree of structural similarity among the ATP-binding sites of the four JAK family members (Jak1, Jak2, Jak3, and Tyk2), achieving absolute selectivity can be challenging.[2][3] Many Jak3 inhibitors exhibit some degree of activity against other JAK kinases, particularly Jak1 and Jak2.[2][4] Inhibition of Jak1 can lead to broader immunosuppressive effects, while inhibition of Jak2 may result in hematological side effects such as anemia and neutropenia, as Jak2 is involved in signaling for hematopoietic growth factors like erythropoietin.[4][5][6] Some next-generation Jak3 inhibitors are designed as covalent inhibitors that target a unique cysteine residue (Cys909) in Jak3 to improve selectivity.[2][3][7]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Cell Line Dependency: The cell line you are using may not rely on the Jak3 signaling pathway for survival or proliferation. Ensure that your cell model expresses Jak3 and that its viability is dependent on the cytokines that signal through the Jak3 pathway (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Experimental Assay: The readout you are using to measure the effect of the inhibitor may not be sensitive enough or may not be downstream of Jak3 signaling.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected cytotoxicity or cell death observed.
-
Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations intended to be selective for Jak3. What could be the cause?
-
Possible Cause 1: Off-target inhibition of Jak2. As mentioned, some Jak3 inhibitors can also inhibit Jak2.[1][4] Jak2 is critical for the signaling of hematopoietic growth factors. Inhibition of Jak2 can lead to cytopenias and may induce apoptosis in certain cell types that are dependent on Jak2-mediated signals for survival.
-
Troubleshooting Steps:
-
Assess Jak2 Activity: If possible, perform a kinase assay to directly measure the effect of your this compound batch on Jak2 activity.
-
Analyze Downstream of Jak2: Use Western blotting to check the phosphorylation status of STAT5, a key downstream target of Jak2, in response to relevant cytokines like IL-3 or erythropoietin.
-
Use a More Selective Inhibitor: Consider using a more selective Jak3 inhibitor or a covalent inhibitor that has a higher specificity for Jak3 over Jak2.
-
Lower the Concentration: Perform a thorough dose-response curve to find a concentration that inhibits Jak3 signaling without significantly impacting cell viability.
-
Issue 2: Incomplete inhibition of STAT phosphorylation.
-
Question: I am still observing residual phosphorylation of STAT5 (p-STAT5) in my Western blots even at high concentrations of this compound. Why is the inhibition not complete?
-
Possible Cause 1: Redundant signaling pathways. Other kinases, including other JAK family members, may also be capable of phosphorylating STAT5 in your cell system. For example, in some contexts, Jak1 can also phosphorylate STAT5.
-
Possible Cause 2: Insufficient inhibitor pre-incubation. The inhibitor may require a longer pre-incubation time with the cells before cytokine stimulation to effectively penetrate the cells and bind to Jak3.
-
Troubleshooting Steps:
-
Vary Pre-incubation Time: Test different pre-incubation times with this compound (e.g., 30 minutes, 1 hour, 2 hours) before adding the cytokine stimulus.
-
Use a Pan-JAK Inhibitor as a Control: Treat cells with a known pan-JAK inhibitor to see if this completely abolishes STAT5 phosphorylation. This will help determine if the residual signal is JAK-dependent.
-
Check for Other Activated Kinases: If possible, use phospho-kinase antibody arrays or similar proteomic approaches to identify other activated kinases that might be compensating for Jak3 inhibition.
-
Optimize Western Blot Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer.
-
Issue 3: Unexpected changes in cell phenotype or gene expression.
-
Question: My this compound treated cells are showing unexpected phenotypic changes (e.g., altered morphology, differentiation) that are not consistent with known Jak3 functions. What could be happening?
-
Possible Cause 1: Off-target effects on other kinases. this compound may be inhibiting other kinases outside of the JAK family, leading to unforeseen biological consequences.
-
Possible Cause 2: Long-term adaptive responses. Prolonged treatment with a kinase inhibitor can sometimes lead to compensatory changes in other signaling pathways as the cells adapt to the inhibition of a key pathway.
-
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: If feasible, screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Conduct a Time-Course Experiment: Analyze changes in cell phenotype and gene expression at different time points (e.g., 6, 24, 48 hours) to distinguish between acute effects of Jak3 inhibition and longer-term adaptive responses.
-
Use a Structurally Different Jak3 Inhibitor: Compare the effects of this compound with another selective Jak3 inhibitor that has a different chemical scaffold. If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Validate with Genetic Approaches: If possible, use siRNA or CRISPR to knockdown Jak3 and see if this phenocopies the effects of this compound.
-
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Jak3) | Selectivity Profile | Reference |
| Tofacitinib | Pan-JAK | ~1 nM | Potent inhibitor of Jak1 and Jak2 as well. | [2] |
| Ritlecitinib | Jak3 | 33.1 nM | High selectivity over Jak1, Jak2, and Tyk2 (>10,000 nM). | [8] |
| EP009 | Jak3 | Low micromolar | Limited off-target effects against a panel of 92 kinases. | [1] |
| Z583 | Jak3 | 10.84 nM | >920-fold selectivity over other JAK isoforms. | [8] |
| RB1 | Jak3 | 40 nM | No inhibition of Jak1, Jak2, or Tyk2 at concentrations up to 5 µM. | [9] |
Experimental Protocols
Western Blot for Phospho-STAT5 (p-STAT5)
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): For some cell lines, serum-starving for 4-6 hours can reduce basal levels of STAT phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the Jak3-STAT5 pathway (e.g., IL-2) for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), the Jak3 enzyme, and the substrate peptide.[10]
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specific time (e.g., 30-60 minutes).
-
Detection:
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The Jak3-STAT5 signaling pathway and the point of inhibition by this compound.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.de [promega.de]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing Variability in Jak3 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using selective Jak3 inhibitors. While the specific inhibitor "Jak3-IN-9" is not widely documented, this resource addresses common challenges and sources of variability encountered with potent and selective Jak3 inhibitors, drawing on data from representative compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective Jak3 inhibitor?
A selective Jak3 inhibitor primarily functions by blocking the ATP-binding site of the Janus kinase 3 (Jak3) enzyme.[1][2] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[3][4] By blocking this signaling cascade, the inhibitor effectively modulates the immune response driven by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] The expression of Jak3 is largely restricted to hematopoietic cells, making it a targeted approach for immune-related disorders.[3][7]
Q2: What are the key differences between a biochemical assay and a cell-based assay when evaluating a Jak3 inhibitor?
Biochemical assays measure the direct effect of the inhibitor on purified Jak3 enzyme activity, typically by quantifying substrate phosphorylation.[8] These assays are useful for determining parameters like IC50 values and the direct potency of the compound.
Cell-based assays, on the other hand, measure the inhibitor's effect within a living cell.[9] This can involve assessing the phosphorylation of downstream targets like STAT5, or measuring a cellular response such as proliferation or cytokine production.[3] Cellular assays provide insights into the compound's permeability, stability in a cellular environment, and engagement with the target in a more physiologically relevant context. Discrepancies between biochemical and cellular assay results are common and can be due to factors like cell permeability, off-target effects, or inhibitor metabolism.
Q3: How should I prepare and store my Jak3 inhibitor stock solution?
Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and bring it to room temperature.
Q4: What are potential off-target effects of a selective Jak3 inhibitor?
While designed for selectivity, a Jak3 inhibitor may still interact with other kinases, particularly those with similar ATP-binding pockets.[12] For some inhibitors, off-target effects on other JAK family members (Jak1, Jak2, Tyk2) or other kinase families (e.g., EGFR, TEC family kinases) have been reported.[6][13] It is crucial to consult the manufacturer's selectivity data or perform a kinome scan to understand the off-target profile of the specific inhibitor being used. Unintended off-target effects can lead to unexpected cellular responses and misinterpretation of experimental results.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments. For comparability, it is recommended to use an ATP concentration at or near the Km for Jak3.[14] |
| Variable Enzyme Activity | The activity of the recombinant Jak3 enzyme can vary between batches or with storage time. Always qualify a new batch of enzyme and include a positive control inhibitor with a known IC50 in every assay to monitor for variations in enzyme activity. |
| Inaccurate Inhibitor Concentration | Ensure accurate serial dilutions of the inhibitor. Use calibrated pipettes and low-binding tubes. Verify the concentration of the stock solution if possible. |
| Assay Drift | In plate-based assays, variations in temperature or incubation times across the plate can lead to drift. Allow all reagents to equilibrate to the assay temperature before use and process plates consistently. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane. Consider using a different cell line or a cell-permeabilizing agent if appropriate for the assay. |
| Inhibitor Efflux | Cells may actively pump the inhibitor out, reducing its intracellular concentration. This can be tested using efflux pump inhibitors. |
| Inhibitor Metabolism | The inhibitor may be metabolized by the cells into an inactive form. Time-course experiments can help assess the stability of the compound in the cellular environment. |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to the inhibitor hitting an unintended target. Refer to the inhibitor's selectivity profile and consider using a structurally different Jak3 inhibitor as a control. |
| Presence of Serum Proteins | Proteins in the cell culture medium can bind to the inhibitor, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions, if tolerated by the cells. |
Issue 3: Inconsistent Downstream Signaling Inhibition (e.g., pSTAT5 levels)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Stimulation | The cytokine stimulation (e.g., IL-2) may be too strong, requiring a higher concentration of the inhibitor. Optimize the cytokine concentration to be in the linear range of the dose-response curve. |
| Timing of Inhibition and Stimulation | The pre-incubation time with the inhibitor before cytokine stimulation is critical. Optimize this duration to ensure the inhibitor has reached its target. |
| Cell Health and Passage Number | Use healthy, low-passage number cells for your experiments. Cellular responses can change with increasing passage number. |
| Feedback Mechanisms | Cells may have feedback loops that are activated upon Jak3 inhibition, leading to a rebound in signaling. Perform time-course experiments to investigate this possibility. |
Quantitative Data Summary
The following tables summarize representative data for selective Jak3 inhibitors. Note that these values are examples and the specific performance of "this compound" may differ.
Table 1: Example IC50 Values for Jak3 Inhibitors
| Compound | Assay Type | Jak3 IC50 (nM) | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Tyk2 IC50 (nM) | Reference |
| MJ04 | Biochemical | 2.03 | >1000 | >1000 | >1000 | [15] |
| PF-06651600 | Biochemical | - | - | - | - | [16] |
| Compound 9 (covalent) | Cellular (Ba/F3) | 69 | >3000 | >3000 | - | [6] |
| NIBR3049 | Biochemical | 8 | 1017 | 2550 | 8055 | [10] |
| Tofacitinib | Biochemical | 1 | 112 | 20 | - | [17] |
Table 2: Example Cellular Activity of Jak3 Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (µM) | Reference |
| EP009 | Kit225 | IL-2-mediated Jak3 phosphorylation | 10-20 | [3] |
| EP009 | Kit225 | Cell Viability (LD50) | 5.0 | [3] |
| NIBR3049 | IL15-MO7 | STAT5 phosphorylation | 0.525 | [10] |
| NIBR3049 | IL2-CTLL | STAT5 phosphorylation | 1.294 | [10] |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay
-
Prepare Reagents :
-
Jak3 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Recombinant Jak3 enzyme.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution (at or near Km for Jak3).
-
Jak3 inhibitor serial dilutions.
-
Detection reagent (e.g., ADP-Glo™).
-
-
Assay Procedure :
-
Add 5 µL of inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing Jak3 enzyme and substrate.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the signal according to the detection reagent manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent and read luminescence).
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-STAT5 Western Blot Assay
-
Cell Culture and Treatment :
-
Seed a Jak3-dependent cell line (e.g., Kit225) in appropriate growth medium.
-
Starve the cells of cytokines if necessary to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the Jak3 inhibitor or vehicle for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine that signals through Jak3 (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-STAT5 (pSTAT5).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT5 signal to the total STAT5 and/or loading control signal.
-
Calculate the percent inhibition of pSTAT5 for each inhibitor concentration relative to the stimulated vehicle control.
-
Visualizations
Caption: JAK-STAT signaling pathway with Jak3 inhibition.
Caption: General workflow for evaluating a Jak3 inhibitor.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. caymanchem.com [caymanchem.com]
- 10. JAK3/GSK-3β/PKCα Inhibitor The JAK3/GSK-3β/PKCα Inhibitor, also referenced under CAS 1260181-14-3, controls the biological activity of JAK3/GSK-3β/PKCα. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1260181-14-3 [sigmaaldrich.cn]
- 11. Nezulcitinib (TD-0903) | pan-Janus kinase (JAK) inhibitor | 2412496-23-0 | InvivoChem [invivochem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
Cell line resistance to Jak3-IN-9 treatment
Welcome to the technical support center for Jak3-IN-9. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and address common issues related to cell line resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase crucial for signaling downstream of cytokine receptors that contain the common gamma chain (γc).[1][2] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[1][2][3] this compound binds to the ATP-binding pocket of JAK3, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. This blockade of the JAK/STAT pathway leads to a downstream inhibition of gene transcription responsible for immune cell function.[3][4]
Q2: My previously sensitive cell line is now showing resistance to this compound. What are the potential mechanisms?
Acquired resistance to kinase inhibitors like this compound is a common challenge. Several molecular mechanisms could be responsible:[5][6]
-
On-Target Secondary Mutations: The most common mechanism is the acquisition of point mutations within the ATP-binding pocket of the JAK3 kinase domain. These mutations can sterically hinder the binding of this compound without significantly impacting the enzyme's catalytic activity.
-
Activation of Bypass Pathways: Cells can develop resistance by upregulating or activating alternative signaling pathways that provide parallel survival and proliferation signals, thus circumventing the dependency on the JAK3 pathway. A common bypass mechanism involves the activation of other JAK family members (e.g., JAK1/JAK2) or other tyrosine kinases leading to STAT3 activation.[7][8]
-
Upregulation of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can increase the threshold for cell death, rendering the inhibitory effect of this compound insufficient to induce apoptosis.[5]
-
Drug Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I begin to investigate the cause of resistance in my cell line?
A systematic approach is recommended.
-
Confirm Resistance: First, re-evaluate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive line using a cell viability assay. A significant shift (e.g., >10-fold) in the IC50 value confirms resistance.
-
Assess Pathway Inhibition: Use Western blotting to check the phosphorylation status of JAK3 and its primary downstream target, STAT5, in both sensitive and resistant cells after treatment with this compound. Persistent p-STAT5 signaling in the resistant line despite treatment suggests an on-target mutation or a mechanism upstream of STAT5.
-
Investigate Bypass Pathways: If p-STAT5 is inhibited but cells still proliferate, investigate potential bypass pathways. A good starting point is to probe for the phosphorylation of other STAT proteins, like STAT3, or key nodes in parallel pathways such as AKT and ERK.
-
Sequence the Kinase Domain: If evidence points towards an on-target mechanism, sequence the kinase domain of the JAK3 gene from your resistant cells to identify potential mutations.
Q4: Can resistance to this compound develop from cooperating mutations in other JAK family members?
Yes, this is a documented mechanism of resistance for JAK inhibitors.[5][7][8] For instance, a cell line that initially has an activating mutation in JAK3 may acquire a secondary activating mutation in JAK1 upon long-term exposure to a JAK3 inhibitor. This dual activation can lead to a stronger overall signaling output that overcomes the inhibition of JAK3 alone, representing a novel mechanism of resistance.[7][8]
Troubleshooting Guides
Problem: Gradual increase in IC50 value with each passage.
| Potential Cause | Proposed Solution |
| Heterogeneous cell population | Your cell culture may contain a mix of sensitive and resistant cells. The gradual increase in IC50 is due to the selection and overgrowth of the resistant subpopulation. |
| Action: Perform a single-cell cloning of your parental cell line to establish a pure, sensitive population. Routinely check the IC50 and consider re-cloning if you observe a drift. Always use low-passage cells for critical experiments. | |
| Inconsistent drug concentration | The effective concentration of this compound may be decreasing over time due to degradation or adsorption to plasticware. |
| Action: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure proper storage of the stock solution as per the datasheet. |
Problem: Previously sensitive cells are now completely unresponsive to this compound.
| Potential Cause | Proposed Solution |
| Development of a highly resistant clone | A cell with a potent resistance mechanism (e.g., a gatekeeper mutation in JAK3) has likely emerged and taken over the culture. |
| Action: Immediately perform a Western blot to assess p-JAK3 and p-STAT5 levels with and without drug treatment. If phosphorylation persists in the presence of high concentrations of this compound, proceed with sequencing the JAK3 kinase domain. | |
| Cell line misidentification or contamination | The cell line may have been accidentally cross-contaminated with an inherently resistant cell line. |
| Action: Perform short tandem repeat (STR) profiling to authenticate your cell line. If contamination is confirmed, discard the culture and restart from a validated, frozen stock. |
Data Presentation
Table 1: Comparative IC50 Values for this compound
This table shows representative IC50 values for this compound in a sensitive parental human T-cell leukemia line (J-STAR) and its derived resistant line (J-STAR-R).
| Cell Line | Treatment Duration | Assay Method | IC50 Value (nM) | Fold Resistance |
| J-STAR | 72 hours | MTT | 50 ± 5 | - |
| J-STAR-R | 72 hours | MTT | 1250 ± 150 | 25x |
Table 2: Phospho-Protein Levels in J-STAR vs. J-STAR-R Cells
This table summarizes the relative levels of key phosphorylated signaling proteins after a 4-hour treatment with 500 nM this compound, as determined by densitometry of Western blot bands.
| Protein | J-STAR (% of Untreated Control) | J-STAR-R (% of Untreated Control) |
| p-JAK3 (Tyr980) | < 10% | 85% |
| p-STAT5 (Tyr694) | < 5% | 90% |
| p-STAT3 (Tyr705) | Not Detected | Not Detected |
| p-AKT (Ser473) | ~100% | ~100% |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[9][10][11]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line (e.g., J-STAR) using a 72-hour cell viability assay.[11]
-
Initial Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., return to normal proliferation rates). Once the cells are growing robustly, passage them and increase the drug concentration by 1.5 to 2-fold.[10]
-
Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs, reduce the fold-increase in drug concentration.[10]
-
Cryopreservation: It is critical to create frozen stocks of the cells at each successful dose escalation step.[9][10] This provides a backup if the culture is lost at a higher concentration.
-
Resistance Confirmation: After several months (typically 6-12), the cell line should be capable of proliferating in a high concentration of this compound (e.g., >20x the initial IC50). At this point, confirm the new, stable IC50 value.
Protocol 2: Western Blot Analysis of JAK/STAT Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.[12][13]
-
Cell Seeding and Treatment: Seed both sensitive (J-STAR) and resistant (J-STAR-R) cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere/stabilize for 24 hours.
-
Drug Incubation: Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 250, 1000 nM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-JAK3, anti-JAK3, anti-p-STAT5, anti-STAT5, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: Canonical JAK3-STAT5 Signaling Pathway and site of this compound inhibition.
Caption: Workflow for generating drug-resistant cell lines by dose escalation.
Caption: A proposed STAT3-mediated bypass signaling pathway in resistant cells.
Caption: Troubleshooting flowchart for investigating this compound resistance.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cooperating JAK1 and JAK3 mutants increase resistance to JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Jak3-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability with the Janus kinase 3 (Jak3) inhibitor, Jak3-IN-9, in animal studies. The advice provided is based on established principles for overcoming bioavailability challenges with poorly soluble kinase inhibitors and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Janus kinase 3 (Jak3). The Jak family of enzymes (Jak1, Jak2, Jak3, and Tyk2) are critical components of the Jak-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in immunity and inflammation.[1] Due to Jak3's restricted expression to hematopoietic cells, it is a key target for therapeutic intervention in autoimmune diseases and T-cell malignancies.[2]
Q2: I'm observing very low or inconsistent plasma concentrations of this compound in my animal studies after oral gavage. What are the likely causes?
Poor oral bioavailability of kinase inhibitors like this compound is a common challenge and can stem from several factors:
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Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.
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Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. For instance, some kinase inhibitors are substrates for aldehyde oxidase, which can be a metabolic issue in the lungs and liver.[3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: Are there any known pharmacokinetic data for Jak3 inhibitors that I can use as a reference?
While specific public data on this compound is limited, studies on other selective Jak3 inhibitors can provide valuable context. For example, one study on a series of potent Jak3 inhibitors reported an apparent oral bioavailability of only 10.4% in mice for their lead compound.[4] Another orally administered selective Jak3 inhibitor, EP009, achieved peak blood concentrations of approximately 6 µM in rats 30 minutes after a 200 mg/kg dose.[2] These examples highlight the variability and often low bioavailability in this class of compounds.
Troubleshooting Guide
Problem: Low and Variable Plasma Exposure of this compound After Oral Administration
This guide provides a systematic approach to diagnosing and resolving poor bioavailability issues with this compound in your animal experiments.
Step 1: Preliminary Assessment & Physicochemical Characterization
Before modifying your formulation, it's crucial to understand the baseline properties of this compound. If this data is not available, consider in-house measurements or predictions.
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2, 6.5, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
Lipophilicity (LogP/LogD): This will influence solubility and permeability. A high LogP often correlates with low aqueous solubility.
-
Permeability: Assess permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
Improving the dissolution rate is often the first and most critical step. Below are several strategies, ranging from simple to more complex, that can be tested.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[5]
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of lipophilic compounds. Common co-solvents for animal studies include:
-
Polyethylene glycol (PEG), especially PEG 300 and PEG 400
-
Propylene glycol (PG)
-
Glycerol
-
Ethanol
-
Dimethyl sulfoxide (DMSO) - use with caution and in low percentages due to potential toxicity.
-
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug. Examples suitable for in vivo use include:
-
Tween® 80 (polysorbate 80)
-
Cremophor® EL
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Lipid-Based Formulations: These formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Reduces particle size to the sub-micron range, which can dramatically improve dissolution velocity.
-
Table 1: Example Formulation Vehicles for Oral Gavage in Rodents
| Formulation Vehicle Composition | Target Compound Properties | Key Advantages |
| 10% DMSO, 40% PEG 300, 50% Water | Poorly soluble, neutral compounds | Simple to prepare, common starting point |
| 5% Ethanol, 5% Cremophor® EL, 90% Saline | Highly lipophilic compounds | Utilizes surfactant for solubilization |
| 20% HP-β-CD in Water | Compounds that can form inclusion complexes | Can significantly increase aqueous solubility |
| Corn oil with 10% Oleic Acid | Highly lipophilic, oil-soluble compounds | Utilizes lipid absorption pathways |
Step 3: Advanced Strategies & Chemical Modification
If formulation adjustments are insufficient, more advanced approaches may be necessary.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved physicochemical properties (e.g., better solubility). Once absorbed, it is converted to the active drug by enzymatic or chemical reactions in the body. This strategy has been explored for pyrimidine-based kinase inhibitors.[6]
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral (PO) and intravenous (IV) administration to calculate key PK parameters, including bioavailability.
Materials:
-
This compound
-
Selected formulation vehicle for PO administration
-
Saline or other suitable vehicle for IV administration
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), n=3-4 per time point
-
Gavage needles and syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. For IV administration, ensure the compound is fully dissolved and the formulation is sterile.
-
Animal Dosing:
-
PO Group: Administer a single dose of this compound via oral gavage (typically 5-10 mL/kg volume).
-
IV Group: Administer a single dose via tail vein injection (typically 1-2 mg/kg in a smaller volume).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time for both PO and IV routes. Calculate pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Table 2: Example Pharmacokinetic Parameters for a Jak3 Inhibitor with Low Bioavailability (Data is hypothetical and based on published values for similar compounds for illustrative purposes)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax | 150 ng/mL | 800 ng/mL |
| Tmax | 0.5 hours | 0.08 hours (5 min) |
| AUC (0-inf) | 450 ngh/mL | 432 ngh/mL |
| Half-life (t½) | 2.5 hours | 2.2 hours |
| Bioavailability (F%) | 10.4% | - |
Visualizations
Jak-STAT Signaling Pathway
The diagram below illustrates the canonical Jak-STAT signaling pathway, which is the target of this compound. Cytokine binding leads to receptor dimerization, Jak activation, and subsequent phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.
Caption: The Jak-STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Poor Bioavailability
This workflow provides a logical progression for addressing issues with low in vivo exposure of this compound.
Caption: A stepwise workflow for troubleshooting poor oral bioavailability.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physicochemical characterization of 9-aminocamptothecin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Tofacitinib and Selective JAK3 Inhibitors in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the pan-Janus kinase (JAK) inhibitor, tofacitinib, against selective JAK3 inhibitors in a preclinical mouse model of rheumatoid arthritis. The data presented is compiled from studies utilizing the collagen-induced arthritis (CIA) model, a well-established animal model for studying the pathology and treatment of rheumatoid arthritis.
Mechanism of Action: A Tale of Two Inhibition Strategies
Tofacitinib is a non-selective JAK inhibitor, targeting JAK1, JAK2, and JAK3, thereby modulating the signaling of a broad range of cytokines involved in the inflammatory cascade.[1][2] In contrast, selective JAK3 inhibitors are designed to specifically target the JAK3 enzyme, which is predominantly expressed in hematopoietic cells and plays a crucial role in signaling pathways for cytokines that are pivotal for lymphocyte activation, proliferation, and function.[3][4] The rationale behind selective JAK3 inhibition is to provide a more targeted immunomodulatory effect with a potentially improved safety profile by sparing the broader physiological functions mediated by other JAK isoforms.
Diagram of the JAK-STAT Signaling Pathway and Inhibition
Caption: JAK-STAT signaling pathway and points of inhibition.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of tofacitinib and selective JAK3 inhibitors in the CIA mouse model. The primary endpoints evaluated are clinical arthritis scores and pathological scores of the joints.
Table 1: Comparison of Clinical Arthritis Scores
| Compound | Dosage (mg/kg) | Mean Clinical Score (vs. Model) | Percentage Reduction in Clinical Score | Reference |
| Tofacitinib | 30 | Significantly reduced | Not specified | |
| RB1 (Selective JAK3 Inhibitor) | 10 | Significantly reduced | Not specified | |
| RB1 (Selective JAK3 Inhibitor) | 30 | Significantly reduced | Not specified | |
| RB1 (Selective JAK3 Inhibitor) | 100 | Significantly reduced | Not specified | |
| Tofacitinib | Not specified | - | - | |
| III-4 (Selective JAK3 Inhibitor) | Not specified | Showed better efficacy than tofacitinib | Not specified | |
| Z583 (Selective JAK3 Inhibitor) | 3 | Significantly reduced | Not specified | [3] |
Table 2: Comparison of Pathological Scores
| Compound | Dosage (mg/kg) | Mean Pathological Score (vs. Model) | Reference |
| Tofacitinib | 30 | Significantly reduced | |
| RB1 (Selective JAK3 Inhibitor) | 10 | Significantly reduced | |
| RB1 (Selective JAK3 Inhibitor) | 30 | Significantly reduced | |
| RB1 (Selective JAK3 Inhibitor) | 100 | Significantly reduced |
Experimental Protocols
The following is a generalized experimental protocol for the collagen-induced arthritis (CIA) model as described in the cited literature. Specific parameters may vary between studies.
Diagram of the Experimental Workflow for the CIA Mouse Model
Caption: Experimental workflow for the CIA mouse model.
Detailed Methodology:
-
Animal Model: Male DBA/1 mice are typically used for the CIA model.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.[3]
-
Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered.[3]
-
-
Treatment:
-
Upon the onset of arthritis (typically around days 24-28), mice are randomized into treatment groups.
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The compounds (tofacitinib or selective JAK3 inhibitors) are administered orally once or twice daily. A vehicle control group receives the administration vehicle alone.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored based on a scale that accounts for erythema and swelling. The total clinical score per mouse is the sum of the scores for all four paws.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
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Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O-Fast Green to assess inflammation, pannus formation, cartilage damage, and bone erosion.[3]
-
-
Statistical Analysis: Data are typically presented as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests such as ANOVA followed by post-hoc tests.
Conclusion
The available preclinical data from mouse models of arthritis suggests that both the pan-JAK inhibitor tofacitinib and selective JAK3 inhibitors are effective in ameliorating the signs and symptoms of arthritis. Notably, some studies indicate that selective JAK3 inhibitors, such as RB1 and III-4, may offer comparable or even superior efficacy to tofacitinib in these models. The targeted approach of selective JAK3 inhibition holds promise for the treatment of rheumatoid arthritis, potentially by providing a more focused immunomodulatory effect. Further research, including comprehensive dose-response studies and long-term safety assessments, is warranted to fully elucidate the therapeutic potential of selective JAK3 inhibitors in comparison to broader-spectrum JAK inhibitors like tofacitinib.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Jak3-IN-9: A Comparative Analysis with Other JAK Inhibitors
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of the selectivity of Jak3-IN-9, a potent Janus kinase 3 (JAK3) inhibitor, against other well-established JAK inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a promising selective inhibitor of JAK3, a key enzyme in the signaling pathways of several cytokines crucial for immune cell development and function. Its selectivity is a critical attribute, as off-target inhibition of other JAK family members (JAK1, JAK2, and TYK2) can lead to a range of side effects. This guide will delve into the quantitative data that substantiates the selectivity profile of this compound and compare it with other notable JAK inhibitors such as Tofacitinib, Ruxolitinib, and Upadacitinib.
Data Presentation: A Head-to-Head Comparison of Inhibitory Potency
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against its primary target versus other related kinases. A lower IC50 value indicates higher potency. The following table summarizes the biochemical IC50 values of this compound and other JAK inhibitors against the four members of the JAK family.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (compound 11i) | >1000 | >1000 | 1.7 | >1000 |
| Tofacitinib | 112 | 20 | 1 | 344 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Upadacitinib | 43 | 110 | 2300 | 4600 |
Data for this compound is derived from Bahekar R, et al. Bioorg Chem. 2020 Jun;99:103851. Data for other inhibitors is compiled from various publicly available sources.
As the data illustrates, this compound exhibits exceptional selectivity for JAK3, with an IC50 value in the low nanomolar range, while showing significantly less activity against JAK1, JAK2, and TYK2 at concentrations greater than 1000 nM.[1] This high degree of selectivity is a key differentiator when compared to other JAK inhibitors. For instance, Tofacitinib, while potent against JAK3, also demonstrates considerable activity against JAK1 and JAK2. Ruxolitinib is most potent against JAK1 and JAK2, with significantly less activity towards JAK3. Upadacitinib shows a preference for JAK1 over the other JAK family members.
Visualizing the JAK-STAT Signaling Pathway
To understand the context of JAK inhibition, it is essential to visualize the signaling cascade they modulate. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate gene transcription. By inhibiting a specific JAK, such as JAK3, the downstream signaling of cytokines that rely on that particular kinase can be selectively blocked.
Experimental Protocols: How Selectivity is Determined
The determination of inhibitor selectivity relies on robust and well-defined experimental assays. The two primary methods employed are biochemical kinase assays and cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against isolated JAK enzymes.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate).
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Test inhibitor (this compound or other compounds) dissolved in DMSO.
-
Microplates (e.g., 384-well plates).
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. Add the diluted inhibitor to the wells of the microplate. c. Add the kinase and substrate peptide solution to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay (In Situ)
Cell-based assays provide a more physiologically relevant context by measuring the inhibitor's effect on JAK signaling within a cellular environment.
Objective: To assess the ability of an inhibitor to block cytokine-induced STAT phosphorylation in cells.
Principle: Cells that express the target JAKs are stimulated with a specific cytokine to activate the JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured in the presence and absence of the inhibitor.
General Protocol:
-
Reagents and Materials:
-
Cell line expressing the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or specific cell lines like NK-92).
-
Cell culture medium and supplements.
-
Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Test inhibitor.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against pSTAT proteins (e.g., anti-pSTAT5, anti-pSTAT3).
-
Flow cytometer.
-
-
Procedure: a. Seed the cells in a 96-well plate and culture overnight. b. Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours). c. Stimulate the cells with the appropriate cytokine for a short duration (e.g., 15-30 minutes). d. Fix and permeabilize the cells to allow antibody entry. e. Stain the cells with the fluorescently labeled anti-pSTAT antibody. f. Analyze the cells by flow cytometry to quantify the levels of pSTAT in different cell populations.
-
Data Analysis:
-
The median fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration.
-
The data is normalized to the stimulated control (no inhibitor) and the unstimulated control.
-
The IC50 value is calculated from the dose-response curve.
-
Experimental Workflow for Assessing JAK Inhibitor Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a novel JAK inhibitor.
Figure 2: A typical workflow for assessing JAK inhibitor selectivity.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent and selective inhibitor of JAK3. Its minimal activity against other JAK family members, as determined by rigorous biochemical and cellular assays, positions it as a valuable tool for researchers investigating the specific roles of JAK3 in health and disease. Furthermore, its high selectivity offers the potential for a more targeted therapeutic approach with a reduced risk of off-target side effects compared to less selective JAK inhibitors. This comparative guide provides a foundation for informed decisions in the selection and application of JAK inhibitors in research and drug development.
References
A Comparative Guide to the Off-Target Kinase Inhibition Profile of a Selective JAK3 Inhibitor
An Important Note on Jak3-IN-9: Initial searches for a compound specifically named "this compound" did not yield public-domain data regarding its kinase inhibition profile. To fulfill the core requirements of this guide, we will focus on a well-characterized, potent, and highly selective Janus Kinase 3 (JAK3) inhibitor, PF-06651600 (Ritlecitinib) . This compound serves as an excellent case study for understanding the principles of kinase selectivity. For comparative purposes, its profile will be contrasted with Tofacitinib , a widely known inhibitor that, while potent against JAK3, also exhibits significant activity against other JAK family members.
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the off-target kinase inhibition profile of a selective JAK3 inhibitor, supported by experimental data and detailed protocols.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the in vitro potency (IC50) of PF-06651600 and Tofacitinib against the four members of the JAK kinase family. Lower IC50 values indicate higher potency.
| Kinase Target | PF-06651600 (Ritlecitinib) IC50 (nM) | Tofacitinib IC50 (nM) | Selectivity Profile |
| JAK3 | 33.1[1][2] | 0.75 - 1.6[3][4] | Primary Target |
| JAK1 | >10,000[1][2][5] | 1.7 - 3.7[3][4] | Pan-JAK (Tofacitinib) |
| JAK2 | >10,000[1][2][5] | 1.8 - 4.1[3][4] | Pan-JAK (Tofacitinib) |
| TYK2 | >10,000[1][2][5] | 16 - 34[3][4] | Pan-JAK (Tofacitinib) |
Off-Target Profile of PF-06651600: PF-06651600 achieves its high selectivity for JAK3 by forming an irreversible covalent bond with a specific cysteine residue (Cys-909) in the ATP-binding site.[5] This residue is not present in other JAK family members, which have a serine at the equivalent position. However, this cysteine is conserved in a small number of other kinases. Profiling has revealed that PF-06651600 also potently inhibits members of the TEC family of kinases .[5]
| Off-Target Kinase | PF-06651600 (Ritlecitinib) Activity |
| BTK | Inhibited[5] |
| ITK | Inhibited[5] |
| TEC | Inhibited[5] |
| BMX | Inhibited[5] |
| RLK | Inhibited[5] |
This dual JAK3/TEC inhibition profile is a critical finding, as it may contribute to the compound's overall therapeutic effect and must be considered when interpreting experimental data.[5]
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is commonly performed using large-scale screening assays. The KINOMEscan™ platform (DiscoverX) is a widely adopted method for this purpose.
Protocol: KINOMEscan™ Competition Binding Assay
Principle: This assay quantitatively measures the binding affinity of a test compound for a large panel of kinases. It is based on a competitive binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a unique DNA tag conjugated to the kinase.
Methodology:
-
Preparation of Kinase-Tagged Phage: Recombinant human kinases are tagged with a unique, quantifiable DNA sequence.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound (e.g., PF-06651600) across a range of concentrations.
-
A DMSO control (vehicle) is used as a reference for 0% inhibition.
-
The reaction is allowed to reach equilibrium.
-
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis:
-
The amount of kinase recovered in the presence of the test compound is compared to the amount recovered in the DMSO control.
-
Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase, and therefore, higher inhibitory potential.
-
From a dose-response curve, binding constants such as the dissociation constant (Kd) or IC50 values can be determined.
-
Mandatory Visualizations
JAK3 Signaling Pathway
Caption: The JAK3 signaling pathway, initiated by common gamma-chain cytokines.
Experimental Workflow for Kinase Profiling
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Logical Comparison of Inhibitor Selectivity
Caption: Selectivity comparison between PF-06651600 and Tofacitinib.
References
Unveiling Specificity: A Comparative Guide to Jak3-IN-9 and Pan-JAK Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and improving therapeutic outcomes. This guide provides a detailed comparison of the efficacy of the selective covalent inhibitor, Jak3-IN-9, against established pan-Janus kinase (JAK) inhibitors, offering a clear perspective on their respective performance based on experimental data.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and cellular proliferation. While pan-JAK inhibitors have demonstrated clinical efficacy in various autoimmune disorders and malignancies, their broad-spectrum activity can lead to undesirable side effects. The development of isoform-selective inhibitors like this compound, a covalent inhibitor targeting a unique cysteine residue (Cys909) in JAK3, represents a significant advancement in achieving targeted therapeutic intervention.[1][2][3]
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and three widely used pan-JAK inhibitors—Tofacitinib, Ruxolitinib, and Baricitinib—against the four JAK isoforms. The data for this compound is derived from a study on selective covalent Janus Kinase 3 inhibitors, where it is referred to as "compound 9".[1] Data for the pan-JAK inhibitors is compiled from various sources to provide a comparative overview.[4][5][6][7]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (compound 9) [1] | 896 | 1050 | 4.8 | >10000 | Highly JAK3 Selective |
| Tofacitinib [6] | 3.2 | 4.1 | 1.6 | 34 | Pan-JAK (JAK1/3 > JAK2/TYK2) |
| Ruxolitinib | 3.9 | 5.0 | 329 | 4.8 | JAK1/2 Selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 Selective |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
As the data illustrates, this compound exhibits remarkable selectivity for JAK3, with IC50 values in the nanomolar range, while demonstrating significantly lower potency against JAK1, JAK2, and TYK2.[1] In contrast, Tofacitinib, Ruxolitinib, and Baricitinib display a broader inhibition profile across the JAK family members.
Visualizing the Inhibition Landscape
The following diagrams illustrate the targeted inhibition of the JAK-STAT signaling pathway by both selective and pan-JAK inhibitors, as well as the experimental workflow for determining inhibitor potency.
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using biochemical kinase assays. Below is a generalized protocol based on commonly used methods like the Z'-lyte™ or LanthaScreen™ assays.[1]
Objective: To determine the in vitro inhibitory activity of test compounds against JAK family enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate specific for each JAK isoform
-
Test compounds (this compound and pan-JAK inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or specific antibody for phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The recombinant JAK enzyme and its corresponding peptide substrate are diluted in kinase buffer to their optimal concentrations.
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture (e.g., 5 µL) to each well.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well. The final ATP concentration is typically at or near the Km for each enzyme.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or the remaining ATP.
-
For ADP-Glo™ or Kinase-Glo® assays, the respective reagent is added according to the manufacturer's instructions, and the luminescence is measured.
-
For antibody-based detection (e.g., LanthaScreen™), the detection solution containing a labeled antibody specific for the phosphorylated substrate is added, and the fluorescence signal is measured.
-
-
Data Analysis:
-
The raw data (luminescence or fluorescence intensity) is normalized to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The percent inhibition for each compound concentration is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The experimental data clearly demonstrates the superior selectivity of this compound for JAK3 over other JAK family members when compared to the broader activity profiles of pan-JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib. This high degree of selectivity, achieved through a covalent interaction with a unique cysteine residue in the JAK3 active site, holds significant promise for the development of more targeted therapies with potentially improved safety profiles.[1][3] For researchers in immunology and oncology, this compound serves as a valuable tool to dissect the specific roles of JAK3 in various cellular processes and disease models. The continued exploration of such selective inhibitors will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Jak3-IN-9 vs. Ruxolitinib - A Researcher's Guide
A detailed analysis of two distinct Janus kinase inhibitors, the covalent and selective Jak3-IN-9 and the reversible, broader-spectrum ruxolitinib.
This guide provides a comprehensive, data-driven comparison of this compound and ruxolitinib for researchers, scientists, and drug development professionals. We will objectively evaluate their biochemical and cellular performance, supported by experimental data and detailed protocols.
Introduction and Overview
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical cytoplasmic tyrosine kinases that mediate signaling from cytokine and growth factor receptors to the nucleus via the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAK inhibitors a significant area of therapeutic research.
Ruxolitinib (INCB018424) is the first potent, selective, oral JAK1/JAK2 inhibitor approved for clinical use.[1] It functions as a reversible, ATP-competitive inhibitor, primarily targeting JAK1 and JAK2.[2] Its mechanism involves modulating cytokine function by inhibiting JAK1/2-mediated downstream signaling.[3][4] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[2]
This compound (also referred to as compound 9 in seminal literature) represents a different approach to JAK inhibition.[5] It is a potent, selective, and covalent inhibitor of JAK3.[5] Its mechanism leverages a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not found in other JAK family members, allowing for high selectivity through irreversible binding.[5] The expression of JAK3 is largely restricted to lymphocytes, making it an attractive target for immunomodulatory therapies with potentially fewer side effects compared to broader JAK inhibition.[5]
Mechanism of Action
The fundamental difference between these two inhibitors lies in their binding mode and selectivity profile, which dictates their biological activity.
Ruxolitinib acts as a reversible, ATP-competitive inhibitor of JAK1 and JAK2.[2] It binds to the active site of these kinases, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade disrupts the signaling cascade initiated by various cytokines and growth factors, leading to reduced inflammation and cellular proliferation.[2]
This compound is a covalent inhibitor that irreversibly binds to JAK3. It contains an electrophilic group that forms a covalent bond with the thiol of cysteine-909, a residue unique to the JAK3 active site.[5] This irreversible binding leads to sustained and highly selective inhibition of JAK3, thereby blocking signaling pathways dependent on this kinase, particularly those involving the common gamma chain (γc) receptors like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5]
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of this compound and ruxolitinib. Data is compiled from multiple sources to provide a comparative overview.
Table 1: Biochemical Potency (IC₅₀, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Data Source(s) |
| This compound | 896 | 1050 | 4.8 | >10,000 | [5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Values in bold indicate primary targets.
Table 2: Cellular Potency (IC₅₀, nM)
| Inhibitor | Cell Line / Assay | Target Pathway | IC₅₀ (nM) | Data Source(s) |
| This compound | Ba/F3 (TEL-JAK3) | JAK3-dependent proliferation | 69 | [5] |
| Ruxolitinib | Ba/F3 (JAK2 V617F) | JAK2-dependent proliferation | 127 | |
| HEL (human erythroleukemia) | Endogenous JAK2 V617F | 186 | ||
| PV Patient Erythroid Progenitors | EPO-independent proliferation | 67 |
Cellular IC₅₀ values reflect the inhibitor's potency in a biological context, accounting for cell permeability and off-target effects.
Kinase Selectivity
Selectivity is a critical parameter for a kinase inhibitor, as off-target activity can lead to undesirable side effects.
This compound was designed for high selectivity. Its covalent mechanism targeting the unique Cys909 residue results in minimal inhibition of other JAK family members, with over 180-fold higher IC₅₀ values for JAK1 and JAK2.[5] A broader kinase panel screen revealed potential off-targets including FLT3 (IC₅₀ = 13 nM) and some TEC-family kinases, though it showed low inhibition scores for most of the 456 kinases tested.[5]
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[3] It demonstrates moderate activity against TYK2 (~6-fold less potent than against JAK1/2) and significantly weaker activity against JAK3 (>130-fold less potent).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize these inhibitors.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescent tracer from the kinase active site.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. When both are bound to the kinase, FRET is high. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer. The optimal concentration is typically near the tracer's Kd for the specific kinase.
-
Prepare a 2X solution of the kinase and a 2X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X serial dilution of the test inhibitor (this compound or ruxolitinib) in 1X Kinase Buffer containing DMSO (final DMSO concentration should be consistent, e.g., 1%).
-
-
Assay Execution (384-well plate):
-
Add 4 µL of the 4X inhibitor dilution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Mix the plate gently (e.g., on an orbital shaker for 30-60 seconds).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Biochemical Kinase Assay (Z'-LYTE™ Assay)
This assay measures kinase activity by detecting the phosphorylation of a synthetic FRET-based peptide substrate.
Principle: The assay uses a peptide substrate labeled with two fluorophores (coumarin and fluorescein) that create a FRET pair. A site-specific protease in the "Development Reagent" cleaves only the non-phosphorylated peptides, disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, maintaining the FRET signal.
Procedure:
-
Reagent Preparation:
-
Prepare 1.33X Kinase Buffer.
-
Prepare a 4X ATP solution at the desired concentration (typically at the apparent Km for the specific kinase).
-
Prepare a 2X mixture of the kinase and the appropriate Z'-LYTE™ peptide substrate in Kinase Buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Kinase Reaction (384-well plate, 10 µL volume):
-
Add 2.5 µL of the inhibitor dilution to the wells.
-
Add 5 µL of the 2X Kinase/Peptide mixture to the wells.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Prepare the Development Solution by diluting the Development Reagent in Development Buffer as specified by the manufacturer.
-
Add 5 µL of the Development Solution to each well.
-
Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader, exciting at 400 nm and measuring emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the Emission Ratio (445 nm / 520 nm). Higher ratios indicate more cleavage and thus more kinase inhibition.
-
Plot the percent inhibition, derived from the emission ratios of control and test wells, against inhibitor concentration to determine the IC₅₀.
-
Cellular Proliferation Assay (Ba/F3 Cells)
This assay determines an inhibitor's ability to block the proliferation of cells that are dependent on a specific kinase for survival and growth.
Principle: Ba/F3 cells are a murine pro-B cell line that depend on interleukin-3 (IL-3) for proliferation. They can be engineered to express a constitutively active or cytokine-dependent kinase (e.g., TEL-JAK3 or JAK2 V617F), rendering their growth dependent on that specific kinase's activity, even in the absence of IL-3. An effective inhibitor will block this kinase-driven proliferation. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Procedure:
-
Cell Culture:
-
Culture the engineered Ba/F3 cells (e.g., Ba/F3-TEL-JAK3) in appropriate media (e.g., RPMI-1640 with 10% FBS) without IL-3 to ensure dependence on the target kinase.
-
Maintain cells in a logarithmic growth phase.
-
-
Assay Setup:
-
Harvest and wash the cells to remove any residual growth factors.
-
Resuspend cells in assay medium and seed them into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Prepare a serial dilution of the test inhibitor (this compound or ruxolitinib) in assay medium.
-
Add the inhibitor dilutions to the cells and incubate for a set period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (as a percentage of the untreated control) against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
This compound and ruxolitinib represent two distinct and valuable chemical tools for interrogating the JAK-STAT pathway.
-
Ruxolitinib is a potent, reversible inhibitor of JAK1 and JAK2 . Its broader profile makes it effective in diseases driven by hyperactivity in these two kinases, such as myeloproliferative neoplasms.
-
This compound is a highly selective, covalent inhibitor of JAK3 . Its specificity, derived from its unique mechanism of action, makes it an excellent probe for studying the specific roles of JAK3 in immune cell function and a potential starting point for developing therapies for autoimmune disorders with a more targeted safety profile.
The choice between these inhibitors depends entirely on the research question. For studying diseases involving myeloproliferation or broad cytokine signaling mediated by JAK1/2, ruxolitinib is the established tool. For specifically dissecting the role of JAK3 in lymphocyte development and activation, or for developing highly selective immunosuppressants, this compound offers a clear advantage by minimizing the confounding effects of JAK1 and JAK2 inhibition.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Assessing the Therapeutic Window of a Selective JAK3 Inhibitor: A Comparative Guide
Disclaimer: As of November 2025, publicly available information on a specific molecule designated "Jak3-IN-9" is not available. This guide has been constructed to assess the therapeutic window of a representative, potent, and highly selective Janus Kinase 3 (JAK3) inhibitor, hereafter referred to as Jak3-Selective Inhibitor X . The purpose of this document is to provide a framework for researchers, scientists, and drug development professionals on how to evaluate such a compound against other commercially available alternatives with different selectivity profiles. The data presented is a composite representation derived from publicly available information on various selective JAK3 inhibitors.
Introduction to JAK3 Inhibition and the Therapeutic Window
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[1][2] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, particularly lymphocytes.[3][4][5] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.[4][6][7]
The therapeutic window of a drug is the range of doses that produces a therapeutic response without causing significant toxicity. For a JAK3 inhibitor, this means achieving sufficient inhibition of JAK3-mediated signaling to elicit an immunosuppressive effect while avoiding the inhibition of other JAK isoforms that could lead to adverse effects. For instance, inhibition of JAK2 can be associated with anemia and neutropenia, while JAK1 inhibition may increase the risk of viral infections.[4][8] This guide compares our representative Jak3-Selective Inhibitor X with a pan-JAK inhibitor (Tofacitinib) and a JAK1/JAK2 inhibitor (Ruxolitinib) to illustrate the importance of selectivity in defining a favorable therapeutic window.
Comparative Data Presentation
The following tables summarize the key in vitro and in vivo data for Jak3-Selective Inhibitor X and its comparators.
Table 1: Biochemical Potency and Selectivity Profile
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK3 Selectivity (vs. JAK1/2) |
| Jak3-Selective Inhibitor X | >10,000 | >10,000 | 2.03 | >10,000 | >5000-fold |
| Tofacitinib | 100 | 20 | 2 | 340 | Pan-Inhibitor |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 Selective |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is representative of typical values found in the literature.[3][9][10]
Table 2: Cellular Activity in Human Lymphocytes
| Compound | IL-2 induced pSTAT5 IC₅₀ (nM) (JAK1/3) | IL-6 induced pSTAT3 IC₅₀ (nM) (JAK1/2) | EPO induced pSTAT5 IC₅₀ (nM) (JAK2) |
| Jak3-Selective Inhibitor X | 15 | >5,000 | >5,000 |
| Tofacitinib | 25 | 150 | 300 |
| Ruxolitinib | 280 | 140 | 180 |
Cellular IC₅₀ values represent the concentration required to inhibit cytokine-induced STAT phosphorylation by 50% in relevant cell-based assays.
Table 3: In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Compound | Efficacious Dose Range (mg/kg, oral) | Paw Swelling Reduction at 10 mg/kg |
| Jak3-Selective Inhibitor X | 5 - 20 | ~75% |
| Tofacitinib | 3 - 15 | ~80% |
| Ruxolitinib | 10 - 30 | ~65% |
The AIA model is a standard preclinical model for rheumatoid arthritis to assess the anti-inflammatory efficacy of novel compounds.
Table 4: Preclinical Safety Profile Summary
| Compound | Key Findings in 28-day Rat Toxicity Study |
| Jak3-Selective Inhibitor X | No significant changes in hematological parameters at doses up to 50 mg/kg. |
| Tofacitinib | Dose-dependent decreases in red blood cell counts and lymphocytes. |
| Ruxolitinib | Dose-dependent anemia and neutropenia. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
In Vitro Kinase Assays
Biochemical potency against the four JAK isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor compounds. The reaction was stopped, and the amount of phosphorylated substrate was quantified by measuring the FRET signal. IC₅₀ values were calculated from the dose-response curves.
Cell-Based STAT Phosphorylation Assays
To assess cellular activity, peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors. Cells were pre-incubated with serially diluted inhibitor compounds for 1 hour before stimulation with a specific cytokine to activate different JAK-STAT pathways:
-
JAK1/3 Pathway: Interleukin-2 (IL-2) to induce STAT5 phosphorylation.
-
JAK1/2 Pathway: Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
JAK2 Pathway: Erythropoietin (EPO) to induce STAT5 phosphorylation in isolated CD34+ progenitor cells.
After stimulation, cells were fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT (pSTAT). The level of pSTAT was quantified using flow cytometry.
Rat Adjuvant-Induced Arthritis (AIA) Model
Female Lewis rats were immunized with an emulsion of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail. From the onset of clinical signs of arthritis (day 10), rats were dosed orally, once daily, with the vehicle or inhibitor compounds for 14 days. Paw volume was measured using a plethysmometer at regular intervals to assess inflammation. At the end of the study, joint tissues were collected for histological analysis to evaluate cartilage and bone destruction.
In Vivo Toxicity Studies
Safety and tolerability were assessed in Sprague-Dawley rats. The compounds were administered orally once daily for 28 days at three different dose levels. Clinical observations, body weight, and food consumption were monitored throughout the study. At termination, blood samples were collected for comprehensive hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs were performed.
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK3 signaling pathway and the mechanism of action for a selective inhibitor.
Experimental Workflow for Therapeutic Window Assessment
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 as an Emerging Target for Topical Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK3 Inhibitors: Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of various Janus Kinase 3 (JAK3) inhibitors. As the pursuit of selective JAK inhibitors continues to be a focal point in the development of therapies for autoimmune diseases, a clear understanding of the comparative profiles of available and emerging molecules is crucial. This document summarizes key experimental data, details relevant methodologies, and visualizes important biological pathways and workflows to aid in research and development efforts. Although the prompt specified "Jak3-IN-9 analogs," no publicly available information exists for a compound with this designation. Therefore, this guide presents a comparison of well-characterized selective and non-selective JAK3 inhibitors, treating them as functional analogs for the purpose of this analysis.
Pharmacodynamic Comparison: In Vitro Potency and Selectivity
The in vitro potency and selectivity of JAK inhibitors are fundamental parameters that dictate their therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference |
| Tofacitinib | 15 | 71 | 55 | 472 | Pan-JAK (preference for JAK1/3) | [1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [1] |
| Baricitinib | 5.9 | 5.7 | 253 | 14 | JAK1/JAK2 | [1] |
| Upadacitinib | 0.8 | 19 | 224 | 118 | JAK1 | [1] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Selective JAK3 | [2] |
| Z583 | >10,000 | >10,000 | 0.1 | >10,000 | Highly Selective JAK3 | [2] |
| Decernotinib | - | - | - | - | Selective JAK3 | [3] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Data presented here are for comparative purposes and are sourced from the indicated references.
Pharmacokinetic Comparison: Preclinical Data
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for establishing a viable dosing regimen. The following table presents available preclinical pharmacokinetic data for selected JAK inhibitors in mice.
| Compound | Animal Model | Route of Administration | Bioavailability (%) | Half-life (t½) (min) | Key Findings | Reference |
| Tofacitinib | BALB/c mice | Oral (p.o.) | 57 | - | Good oral bioavailability. | [4] |
| Compound 2 (FM-381 analog) | BALB/c mice | Oral (p.o.) | 10.4 | 23 (i.v.) | Low oral bioavailability. | [4] |
| Compound 33 (difluoro analog) | BALB/c mice | Oral (p.o.) | 46 | 22 (i.v.) | Improved bioavailability over Compound 2. | [1] |
Note: This table represents a selection of available preclinical data and is not an exhaustive list. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to a kinase.
-
Reagent Preparation : A kinase, a fluorescently labeled tracer that binds to the kinase's active site, and a europium-labeled antibody that binds to the kinase are prepared in a suitable assay buffer.
-
Assay Plate Setup : Serial dilutions of the test compounds are prepared in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction : The kinase, tracer, and europium-labeled antibody are added to the wells of a microplate, followed by the addition of the test compounds.
-
Incubation : The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection : The TR-FRET signal is measured using a plate reader capable of detecting both the europium donor and the tracer acceptor fluorescence. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis : The TR-FRET ratio is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5][6][7]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation : Whole blood or isolated PBMCs are pre-incubated with various concentrations of the test inhibitor.[8]
-
Cytokine Stimulation : Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2) to induce STAT phosphorylation.[8]
-
Fixation and Permeabilization : Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.[9]
-
Antibody Staining : Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and for the phosphorylated form of the target STAT protein (e.g., pSTAT5).[9]
-
Flow Cytometry Analysis : The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis : The median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population is quantified. The percent inhibition of STAT phosphorylation is calculated relative to vehicle-treated controls, and cellular IC50 values are determined.[8]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a JAK inhibitor in mice or rats.
-
Animal Dosing : The test compound is administered to a cohort of animals via the desired route (e.g., oral gavage, intravenous injection).[10]
-
Blood Sampling : At predetermined time points following administration, blood samples are collected from the animals (e.g., via tail vein or cardiac puncture).[4]
-
Plasma Preparation : Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), using non-compartmental analysis.[11]
Visualizations
Caption: The JAK3/STAT signaling pathway, a key regulator of immune cell function.
Caption: A generalized experimental workflow for the evaluation and comparison of JAK3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
